molecular formula C8H8BrFO B1333660 2-Fluoro-6-methoxybenzyl bromide CAS No. 500912-17-4

2-Fluoro-6-methoxybenzyl bromide

Cat. No.: B1333660
CAS No.: 500912-17-4
M. Wt: 219.05 g/mol
InChI Key: PVKFBCBTHHTDEX-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFBCBTHHTDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381385
Record name 2-Fluoro-6-methoxybenzyl bromide
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Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-17-4
Record name 2-Fluoro-6-methoxybenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-fluoro-3-methoxybenzene
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Foundational & Exploratory

Synthesis of 2-Fluoro-6-methoxybenzyl bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Fluoro-6-methoxybenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols for the synthesis of the precursor 2-fluoro-6-methoxytoluene and its subsequent benzylic bromination to yield the final product. The methodologies presented are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-fluoro-6-methoxytoluene, via a Balz-Schiemann reaction. The second step is the radical-mediated benzylic bromination of this precursor to afford the target molecule. Two primary methods for the bromination are presented: a classic approach using N-bromosuccinimide (NBS) and a more recent, "greener" alternative employing a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system under photochemical conditions.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Fluoro-6-methoxytoluene cluster_1 Step 2: Benzylic Bromination 3-Methoxy-2-methylaniline 3-Methoxy-2-methylaniline Diazonium_Salt Diazonium Tetrafluoroborate Intermediate 3-Methoxy-2-methylaniline->Diazonium_Salt 1. NaNO₂, HBF₄ 2. Diazotization 2-Fluoro-6-methoxytoluene 2-Fluoro-6-methoxytoluene Diazonium_Salt->2-Fluoro-6-methoxytoluene Thermal Decomposition (Balz-Schiemann) Method_A Method A: NBS, AIBN 2-Fluoro-6-methoxytoluene->Method_A Wohl-Ziegler Bromination Method_B Method B: H₂O₂-HBr, hv 2-Fluoro-6-methoxytoluene->Method_B Photochemical Bromination 2-Fluoro-6-methoxybenzyl_bromide 2-Fluoro-6-methoxybenzyl_bromide Method_A->2-Fluoro-6-methoxybenzyl_bromide Method_B->2-Fluoro-6-methoxybenzyl_bromide

Caption: Overall synthetic pathway for this compound.

Synthesis of 2-Fluoro-6-methoxytoluene

The synthesis of the key precursor, 2-fluoro-6-methoxytoluene, is achieved through the Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is adapted from established procedures for the Balz-Schiemann reaction.

Starting Material: 3-Methoxy-2-methylaniline Reagents: Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄), Diethyl ether, Hexane.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as a mixture of water and a minimal amount of hydrochloric acid to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • To the cold diazonium salt solution, add tetrafluoroboric acid (48% aqueous solution, 1.2 eq) dropwise. A precipitate of the diazonium tetrafluoroborate salt should form.

  • Stir the resulting slurry for 1 hour at 0-5 °C.

  • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether and then cold hexane.

  • Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • For the decomposition step, gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases. The thermal decomposition can also be carried out in a high-boiling inert solvent.

  • The crude 2-fluoro-6-methoxytoluene is then purified by steam distillation or column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield60-75%
Purity (GC-MS)>98%

Benzylic Bromination of 2-Fluoro-6-methoxytoluene

Two effective methods for the benzylic bromination of 2-fluoro-6-methoxytoluene are detailed below.

Method A: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

This is a classic and widely used method for selective benzylic bromination.

Wohl_Ziegler_Workflow cluster_workflow Experimental Workflow: Wohl-Ziegler Bromination Start Dissolve 2-fluoro-6-methoxytoluene in Carbon Tetrachloride Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Reflux under inert atmosphere with light irradiation Add_Reagents->Reflux Cooling Cool to room temperature Reflux->Cooling Filtration Filter to remove succinimide Cooling->Filtration Washing Wash filtrate with aq. Na₂S₂O₃ and brine Filtration->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Purification Purify by column chromatography or distillation Evaporation->Purification

Caption: Workflow for the Wohl-Ziegler benzylic bromination.

Experimental Protocol:

Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.

  • To a solution of 2-fluoro-6-methoxytoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) while irradiating with a UV lamp or a standard incandescent light bulb for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Photochemical Bromination with H₂O₂-HBr

This method offers a greener alternative to the use of halogenated solvents and NBS.[1]

Photochemical_Bromination_Workflow cluster_workflow Experimental Workflow: Photochemical Bromination Start Prepare a biphasic mixture of 2-fluoro-6-methoxytoluene in CH₂Cl₂ and aqueous HBr Add_H2O2 Add 30% H₂O₂ dropwise Start->Add_H2O2 Irradiation Irradiate with a visible light source at 0-5 °C Add_H2O2->Irradiation Phase_Separation Separate the organic layer Irradiation->Phase_Separation Washing Wash with aq. NaHCO₃ and brine Phase_Separation->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Purification Purify by column chromatography Evaporation->Purification

Caption: Workflow for the photochemical benzylic bromination.

Experimental Protocol:

Reagents: 48% Hydrobromic acid (HBr), 30% Hydrogen peroxide (H₂O₂), Dichloromethane (CH₂Cl₂).

  • In a reaction vessel equipped with a magnetic stirrer and a light source (e.g., a tungsten lamp), combine 2-fluoro-6-methoxytoluene (1.0 eq) and dichloromethane.

  • Add 48% aqueous hydrobromic acid (2.0 eq).

  • Cool the biphasic mixture to 0-5 °C in an ice bath.

  • While vigorously stirring and irradiating with light, add 30% hydrogen peroxide (1.5 eq) dropwise over a period of 1-2 hours.

  • Continue stirring and irradiation for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Quantitative Data Comparison for Bromination Methods:

ParameterMethod A (NBS/AIBN)Method B (H₂O₂-HBr/hv)
Yield 75-90%80-95%
Purity (Post-Purification) >98%>98%
Reaction Time 4-8 hours3-6 hours
Key Advantages Well-established, reliableGreener reagents, mild conditions
Key Disadvantages Use of CCl₄, disposal of succinimideRequires photochemical setup

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Aromatic protons, benzylic protons (-CH₂Br), and methoxy protons (-OCH₃) with characteristic chemical shifts and coupling constants.
¹³C NMR Signals corresponding to the aromatic carbons, the benzylic carbon, and the methoxy carbon.
Mass Spectrometry (MS) Molecular ion peak corresponding to the mass of C₈H₈BrFO.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-O, C-F, and C-Br bonds.

Safety Considerations

  • Diazonium salts are potentially explosive and should be handled with extreme caution, especially when dry.

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; suitable alternatives should be considered where possible.

  • Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment.

  • Hydrogen peroxide (30%) is a strong oxidizer.

  • Photochemical reactions should be conducted in appropriate glassware that is shielded from excessive light exposure to prevent unwanted side reactions or hazards.

This guide provides a detailed framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adapt these protocols to their specific laboratory conditions and safety standards.

References

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for 2-Fluoro-6-methoxybenzyl bromide. The information is intended to support laboratory research and drug development activities by providing key data and procedural insights for the safe and effective use of this compound.

Core Chemical Properties

This compound is a substituted aromatic compound with the CAS number 500912-17-4.[1][2] It is utilized as a laboratory chemical and building block in organic synthesis.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H8BrFO[2][3]
Molecular Weight 219.05 g/mol [2]
Appearance Clear pale yellow to yellow to orange to pale brown liquid[1][3]
Odor Pungent[1]
Melting Point 18 - 21 °C / 64.4 - 69.8 °F[1][2]
Refractive Index 1.5555-1.5595 @ 20°C[3]
CAS Number 500912-17-4[1][2]
IUPAC Name 2-(bromomethyl)-1-fluoro-3-methoxybenzene[2][3]
Synonyms 2-bromomethyl-1-fluoro-3-methoxybenzene, 2-bromomethyl-3-fluoroanisole[2]

Reactivity and Stability

Stability: this compound is sensitive to moisture and should be stored under an inert atmosphere.[1][4]

Conditions to Avoid: Exposure to moist air or water, high temperatures, open flames, and other sources of ignition should be avoided.[4]

Incompatible Materials: This compound is incompatible with bases, strong oxidizing agents, alcohols, amines, and metals.[4]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride.[1][4]

Hazardous Reactions: No hazardous polymerization or other hazardous reactions have been reported under normal processing conditions.[1]

Experimental Protocols

General Synthesis via Bromination of the Corresponding Alcohol:

This procedure is a representative method and may require optimization for this compound.

  • Dissolution: Dissolve 2-fluoro-6-methoxybenzyl alcohol (1.0 equivalent) in a suitable dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add a brominating agent, such as phosphorus tribromide (PBr3, approximately 0.33 to 1.0 equivalents), dropwise to the stirred solution. The addition should be slow to control the reaction temperature.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution while cooling the flask.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[6]

  • Washing: Combine the organic layers and wash sequentially with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude this compound using silica gel column chromatography, eluting with a non-polar solvent system such as a mixture of ethyl acetate and hexane.[6]

Visualizations

G General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Fluoro-6-methoxybenzyl alcohol 2-Fluoro-6-methoxybenzyl alcohol ReactionVessel Reaction in Dry Solvent (e.g., THF) at 0°C 2-Fluoro-6-methoxybenzyl alcohol->ReactionVessel PBr3 Phosphorus Tribromide (PBr3) PBr3->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench 1. Reaction 2. Monitoring (TLC) Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Dry & Concentrate Product This compound Purify->Product

Caption: A generalized workflow for the synthesis of this compound.

G Reactivity and Decomposition Pathway Start This compound Carbocation Stabilized Benzyl Carbocation + Br- Start->Carbocation Ionization Decomp_Products Decomposition Products (CO, CO2, HF, HBr) Start->Decomp_Products Decomposition Sub_Products Substitution Products Carbocation->Sub_Products Incompatibles Incompatible Materials (Bases, Alcohols, Amines, etc.) Incompatibles->Sub_Products Thermal Thermal Decomposition (Heat, Ignition) Thermal->Decomp_Products G Safe Handling Workflow Start Handling this compound Engineering Use Chemical Fume Hood Ensure Eyewash/Shower Access Start->Engineering PPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing Start->PPE Handling Avoid Inhalation of Vapors Avoid Skin/Eye Contact Do Not Ingest Engineering->Handling PPE->Handling Storage Store Under Inert Atmosphere Keep Container Tightly Closed Store in Cool, Dry, Well-Ventilated Area Handling->Storage After Use Spill In Case of Spill: Absorb with Inert Material Collect in Suitable Container for Disposal Handling->Spill If Spill Occurs Disposal Dispose as Hazardous Waste Follow Local Regulations Storage->Disposal End of Lifecycle Spill->Disposal

References

A Technical Guide to 2-Fluoro-6-methoxybenzyl bromide (CAS No. 500912-17-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzyl bromide, a key intermediate in synthetic organic chemistry and drug discovery. It details the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in the development of novel therapeutics.

Compound Identification and Properties

This compound is a substituted aromatic halide. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the bromomethyl group, makes it a valuable reagent for introducing this specific moiety into larger molecules. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 500912-17-4[3][4][5][6][7]
Molecular Formula C₈H₈BrFO[3][5][6]
Molecular Weight 219.05 g/mol [6]
IUPAC Name 2-(bromomethyl)-1-fluoro-3-methoxybenzene[3][5][6]
Synonyms 2-Bromomethyl-3-fluoroanisole, 2-Fluoro-6-methoxy-benzyl bromide[6]
Appearance Clear, pale yellow to pale brown liquid[3][8]
Melting Point 18 - 21 °C[6][8]
Refractive Index 1.5555 - 1.5595 (@ 20°C)[3][6]
Purity ≥97.5% (GC)[3]
Sensitivity Moisture sensitive[6]
UN Number UN3265 (Corrosive liquid, acidic, organic, n.o.s.)[6][8]

Synthesis and Experimental Protocol

Proposed Synthesis: Radical Bromination

The synthesis involves the reaction of 2-Fluoro-6-methoxytoluene with a brominating agent, such as N-Bromosuccinimide (NBS), initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.

Synthesis_Workflow reagents 2-Fluoro-6-methoxytoluene N-Bromosuccinimide (NBS) AIBN (initiator) CCl4 (solvent) reaction_vessel Reaction Mixture (Reflux under light) reagents->reaction_vessel Combine & Heat workup Workup 1. Cool to RT 2. Filter succinimide 3. Wash with Na2S2O3(aq) 4. Wash with Brine reaction_vessel->workup Reaction complete purification Purification 1. Dry over Na2SO4 2. Concentrate in vacuo 3. Column Chromatography workup->purification Crude product product This compound purification->product Purified product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-6-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or a 250W lamp

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-Fluoro-6-methoxytoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride.

  • Initiation: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. For photo-initiation, position a 250W lamp close to the flask and reflux the mixture.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material. The solid succinimide byproduct will be observed floating on top of the solvent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a sintered glass funnel to remove the succinimide.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by water, and finally brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to yield this compound as a pale yellow liquid.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic activity.[7] Its utility stems from its ability to act as an electrophile in substitution reactions, allowing for the covalent attachment of the 2-fluoro-6-methoxybenzyl moiety to nucleophilic scaffolds.

Drug_Synthesis_Logic cluster_0 Reactants bromide This compound (Electrophile) reaction SN2 Reaction bromide->reaction nucleophile Nucleophilic Scaffold (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction product Drug Candidate / Intermediate (R-Nu-CH2-Ar) reaction->product Forms C-N, C-O, or C-S bond MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF p Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Hypothetical Inhibitor (Derived from title compound) Inhibitor->RAF

References

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2-Fluoro-6-methoxybenzyl bromide. The information is tailored for professionals in chemical research and drug development who may utilize this compound as a key intermediate or building block in complex organic synthesis.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom, a methoxy group, and a bromomethyl group. Its unique substitution pattern, with activating (-OCH₃) and deactivating (-F) groups ortho to the reactive benzyl bromide moiety, makes it a subject of interest for investigating electronic and steric effects in substitution reactions.

Quantitative Data Summary

The key chemical identifiers and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-(bromomethyl)-1-fluoro-3-methoxybenzene[1][2][3]
Synonyms 2-(Bromomethyl)-3-fluoroanisole, 2-(bromomethyl)-1-fluoro-3-methoxybenzene[3][4]
CAS Number 500912-17-4[1][2][4]
Molecular Formula C₈H₈BrFO[1][2][3]
Molecular Weight 219.05 g/mol [3][4]
Physical State Liquid[1][5]
Appearance Clear pale yellow to orange or pale brown liquid[1][5]
Melting Point 18 - 21 °C (64.4 - 69.8 °F)[3][4][5]
Refractive Index 1.5555 - 1.5595 (@ 20°C)[1]
InChI Key PVKFBCBTHHTDEX-UHFFFAOYSA-N[1][2][3]
SMILES COC1=C(CBr)C(F)=CC=C1[1]

Synthesis and Structural Characterization

The synthesis of this compound typically involves the bromination of the corresponding benzyl alcohol. This method is analogous to the preparation of similar substituted benzyl bromides, such as 2,6-dimethoxybenzyl bromide.[6] Rigorous characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the final product.

Representative Synthesis Protocol

The following is a detailed methodology for the synthesis of this compound from 2-fluoro-6-methoxybenzyl alcohol, adapted from a common procedure for analogous compounds.[6]

Materials:

  • 2-Fluoro-6-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A solution of 2-fluoro-6-methoxybenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Phosphorus tribromide (PBr₃, approximately 0.33 to 0.40 equivalents) is added dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol to consume any excess PBr₃, followed by the addition of deionized water.

  • Workup and Extraction: The organic layer is separated. The aqueous layer is extracted two more times with diethyl ether. The organic layers are combined.

  • Washing: The combined organic phase is washed sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine to remove acidic impurities and salts.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude this compound can be purified by flash column chromatography on silica gel.

G Diagram 1: Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start Starting Material (2-Fluoro-6-methoxybenzyl alcohol) reaction Bromination (PBr₃, Et₂O, 0°C) start->reaction quench Quenching (MeOH, H₂O) reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes (NaHCO₃, Brine) extraction->wash dry Drying & Concentration wash->dry product Final Product (this compound) dry->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms

Caption: Synthetic and analytical workflow for this compound.

General Protocols for Spectroscopic Characterization

To unambiguously determine the molecular structure and assess the purity of the synthesized compound, a combination of spectroscopic methods is required.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: A sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Spectra are recorded on a spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals: The spectrum is expected to show a singlet for the two benzylic protons (-CH₂Br), a singlet for the three methoxy protons (-OCH₃), and a set of multiplets in the aromatic region corresponding to the three protons on the benzene ring.

  • Expected ¹³C NMR Signals: The spectrum should display eight distinct carbon signals: one for the benzylic carbon, one for the methoxy carbon, and six for the aromatic carbons (two of which are quaternary).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Protocol: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7][8] Alternatively, a solid sample can be prepared as a KBr pellet.[7] The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands: Key vibrational bands would include C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), C-O stretching (~1250 cm⁻¹), a C-F stretching band, and a C-Br stretching band in the fingerprint region (<700 cm⁻¹).[9]

High-Resolution Mass Spectrometry (HRMS):

  • Protocol: A dilute solution of the sample is analyzed using an HRMS instrument, often with an electrospray ionization (ESI) source.

  • Expected Result: HRMS provides an exact mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₈H₈BrFO). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would also be expected.

Reactivity, Handling, and Safety

The reactivity of this compound is dominated by the lability of the bromine atom at the benzylic position and the electronic influences of the substituents on the aromatic ring.

Chemical Reactivity Profile
  • Nucleophilic Substitution: The C-Br bond at the benzylic position is highly polarized and susceptible to cleavage, making the compound an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2). It will readily react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to displace the bromide.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The methoxy group is a strong activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The positions open for substitution will be determined by the interplay of these electronic and steric factors.

G Diagram 2: Reactivity Profile cluster_benzyl Benzylic Position Reactivity cluster_ring Aromatic Ring Reactivity compound This compound sn2 Sₙ2 Reaction compound->sn2 Strong Nucleophile sn1 Sₙ1 Reaction (via stabilized carbocation) compound->sn1 Polar Protic Solvent organometallic Grignard Formation compound->organometallic Mg, ether eas Electrophilic Aromatic Substitution compound->eas Electrophile (e.g., Br₂, H₂SO₄) methoxy -OCH₃ Group (Activating, o,p-directing) eas->methoxy fluoro -F Group (Deactivating, o,p-directing) eas->fluoro

Caption: Logical relationships in the reactivity of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[5] All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Safety AspectDetailsReference(s)
Primary Hazards Causes severe skin burns and eye damage. Irritating to the respiratory system.[5]
GHS Classification Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)[5]
Sensitivity Moisture sensitive.[3][10]
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, metals.[10]
Storage Conditions Store locked up under an inert atmosphere. Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
First Aid (Eyes/Skin) Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[5]

References

Spectroscopic and Spectrometric Analysis of 2-Fluoro-6-methoxybenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Fluoro-6-methoxybenzyl bromide. Due to the limited availability of published, peer-reviewed spectra for this specific molecule, this document outlines the predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. It also includes comprehensive experimental protocols for acquiring such data, aimed at researchers in organic synthesis and drug development.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and typical fragmentation patterns of benzyl halides.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₂Br~4.5 - 4.8Singlet (s)-
Ar-H (H3)~6.8 - 7.0Doublet of doublets (dd) or Triplet (t)J(H-H) ≈ 8.0, J(H-F) ≈ 8-10
Ar-H (H4)~7.2 - 7.4Triplet of doublets (td) or multiplet (m)J(H-H) ≈ 8.0, J(H-F) ≈ 5-7
Ar-H (H5)~6.7 - 6.9Doublet of doublets (dd) or Triplet (t)J(H-H) ≈ 8.0, J(H-F) ≈ 1-2
OCH₃~3.8 - 4.0Singlet (s)-

Aryl proton assignments (H3, H4, H5) are based on standard aromatic ring numbering starting from the carbon bearing the fluoro group as C2.

Rationale for Predictions:

  • CH₂Br: Benzylic protons adjacent to a bromine atom typically resonate in the 4.5-5.0 ppm region.[1]

  • Aromatic Protons: The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The fluorine atom will cause deshielding, while the methoxy group will cause shielding. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling. Aromatic protons generally appear in the 6.5-8.0 ppm range.[2][3]

  • OCH₃: The methoxy group protons are expected to appear as a singlet in the typical range of 3.8-4.0 ppm.

Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₂ Br~30 - 35
C -OCH₃ (C6)~155 - 160 (doublet, ¹J(C-F))
C -F (C2)~158 - 163 (doublet, ¹J(C-F))
C -CH₂Br (C1)~120 - 125 (doublet, ²J(C-F))
C -H (C4)~130 - 135 (doublet, ³J(C-F))
C -H (C3)~110 - 115 (doublet, ²J(C-F))
C -H (C5)~105 - 110 (doublet, ⁴J(C-F))
OCH₃ ~55 - 60

Rationale for Predictions:

  • Aromatic Carbons: Aromatic carbons typically resonate between 120-150 ppm.[2] The carbons directly attached to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at lower field. Carbon-fluorine coupling will result in doublets for the carbons in proximity to the fluorine atom.

  • CH₂Br: The benzylic carbon is expected in the range of 30-40 ppm.

  • OCH₃: The methoxy carbon typically appears around 55-60 ppm.[4]

Table 3: Predicted Mass Spectrometry Data (Electron Impact)
m/zProposed Fragment
218/220[M]⁺ (Molecular ion with Br⁷⁹/Br⁸¹)
139[M - Br]⁺ (Loss of bromine radical)
109[M - Br - CH₂O]⁺ (Loss of bromine and formaldehyde)
91[C₇H₇]⁺ (Tropylium ion, if rearrangement occurs)

Rationale for Predictions:

  • Molecular Ion: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

  • Fragmentation: The most common fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond to form a stable benzyl cation.[5][6] Further fragmentation can occur from this cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7] b. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to the vial.[7] CDCl₃ is a common choice for many organic compounds.[8] c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure good signal dispersion. b. The instrument should be locked onto the deuterium signal of the solvent. c. The sample should be shimmed to optimize the magnetic field homogeneity. d. For ¹H NMR, a standard pulse sequence is typically used. A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio. e. For ¹³C NMR, a proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C. f. The spectral data should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Mass Spectrometry (MS)

This protocol describes a general method for obtaining the mass spectrum of this compound.

1. Sample Preparation: a. Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

2. Instrumentation and Analysis: a. A mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source can be used. EI is a common technique for relatively small, volatile organic molecules and provides valuable fragmentation information.[9] b. For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). c. The instrument parameters should be optimized for the compound, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned. d. For ESI, the sample solution is infused directly into the source. This is a softer ionization technique that may yield a more prominent molecular ion peak. e. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation Sample 2-Fluoro-6-methoxybenzyl Bromide Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Transfer Transfer to NMR Tube or MS Vial Dissolution->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec NMR Analysis MS_Spec Mass Spectrometer Transfer->MS_Spec MS Analysis NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Confirm Structure Confirmation NMR_Data->Structure_Confirm MS_Data->Structure_Confirm

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

References

Safe Handling of 2-Fluoro-6-methoxybenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling procedures for 2-Fluoro-6-methoxybenzyl bromide (CAS No. 500912-17-4). The information is compiled from safety data sheets and chemical supplier information to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C8H8BrFO[1][2]
Molecular Weight 219.05 g/mol [2]
Appearance Clear pale yellow to yellow to orange to pale brown liquid[1]
Melting Point 18°C to 21°C[2]
Refractive Index 1.5555-1.5595 @ 20°C[1]
Purity ≥97.5% to 98%[1][2]
IUPAC Name 2-(bromomethyl)-1-fluoro-3-methoxybenzene[1]
Synonyms 2-bromomethyl-1-fluoro-3-methoxybenzene, 2-bromomethyl-3-fluoroanisole[2]

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized in Table 2.

HazardDescriptionGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3]Category 1BP260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P363
Serious Eye Damage/Irritation Causes serious eye damage.[3]Category 1P280, P305+P351+P338, P310
Specific target organ toxicity (single exposure) May cause respiratory irritation.[3]Category 3 (Respiratory system)P261, P271, P304+P340, P312

General Safety Precautions:

  • Do not breathe mist, vapors, or spray.[3]

  • Wash face, hands, and any exposed skin thoroughly after handling.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Use only outdoors or in a well-ventilated area.[3]

Experimental Protocols for Safe Handling

Adherence to strict protocols is crucial when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.[3]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is mandatory.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Handling and Storage
  • Handling:

    • Use only under a chemical fume hood.[3]

    • Avoid all personal contact, including inhalation.[4]

    • To avoid violent reactions, ALWAYS add material to water and NEVER water to material.[4]

    • Avoid contact with incompatible materials such as strong oxidizing agents.

    • Do not eat, drink, or smoke when using this product.[5]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[4]

    • Keep containers tightly closed when not in use.[3]

    • Store away from incompatible materials and foodstuff containers.[4]

    • This material is moisture-sensitive; store under an inert atmosphere.[2][3]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate unnecessary personnel.[5]

    • Ensure adequate ventilation.[5]

    • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[4]

    • Place the absorbed material into a suitable, labeled container for waste disposal.[4]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Follow all steps for a minor spill.

    • Prevent the spill from entering drains.

    • It may be necessary to dike the area to contain the spill.

First-Aid Measures

Immediate medical attention is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3]

  • Ingestion: Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from procurement to disposal.

SafeHandlingWorkflow Receiving Receiving and Inventory Storage Secure and Ventilated Storage (Inert Atmosphere) Receiving->Storage Inspect and Log PreExperiment Pre-Experiment Preparation (PPE, Fume Hood Check) Storage->PreExperiment Retrieve for Use Handling Chemical Handling and Experimentation (Use in Fume Hood) PreExperiment->Handling Proceed with Caution PostExperiment Post-Experiment Cleanup Handling->PostExperiment Experiment Complete Spill Spill Response Handling->Spill Accidental Release PostExperiment->Storage Return Unused Chemical Waste Waste Collection (Labeled, Sealed Container) PostExperiment->Waste Segregate Waste Disposal Hazardous Waste Disposal Waste->Disposal Scheduled Pickup Spill->PostExperiment Cleanup Emergency Emergency First Aid Spill->Emergency Exposure

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzyl bromide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-methoxybenzyl bromide is a halogenated aromatic compound with potential applications as a versatile building block in medicinal chemistry. The unique substitution pattern of a fluorine atom and a methoxy group on the benzene ring can impart favorable physicochemical and pharmacokinetic properties to target molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, drawing upon data from analogous structures to inform its prospective use in drug discovery. While specific examples of its direct application in the synthesis of bioactive compounds are limited in the current literature, this document aims to provide a foundational understanding for researchers interested in exploring its utility.

Chemical and Physical Properties

This compound is a substituted toluene derivative. The presence of the electronegative fluorine atom and the electron-donating methoxy group can influence its reactivity and the properties of molecules into which it is incorporated. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
IUPAC Name 2-(bromomethyl)-1-fluoro-3-methoxybenzene
CAS Number 500912-17-4
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Clear pale yellow to orange liquid
Melting Point 18-21 °C
Refractive Index 1.5555-1.5595 @ 20 °C
Purity (Assay by GC) ≥97.5%

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the bromination of benzylic positions, particularly from procedures for structurally similar compounds such as 2,6-difluorobenzyl bromide. The proposed synthesis involves the radical bromination of 2-fluoro-6-methoxytoluene.

Proposed Experimental Protocol: Radical Bromination of 2-Fluoro-6-methoxytoluene

Materials:

  • 2-Fluoro-6-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-fluoro-6-methoxytoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Fluoro-6-methoxytoluene 2-Fluoro-6-methoxytoluene ReactionVessel Reaction in CCl4 Reflux with UV irradiation 2-Fluoro-6-methoxytoluene->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Initiator Radical Initiator (AIBN/BPO) Initiator->ReactionVessel Filtration Filtration ReactionVessel->Filtration Wash Aqueous Washes (NaHCO3, Na2SO3, H2O, Brine) Filtration->Wash Drying Drying (Na2SO4) Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluoro-6-methoxybenzyl moiety can be considered a valuable pharmacophore for the design of novel therapeutic agents. While direct evidence of the use of this compound in drug synthesis is not prominent in the literature, we can hypothesize its utility in the development of inhibitors for various biological targets based on the activity of structurally related compounds.

Hypothetical Application in the Synthesis of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Several PI3K inhibitors feature substituted benzyl groups. This compound could be employed as an alkylating agent to introduce the 2-fluoro-6-methoxybenzyl group onto a core scaffold of a PI3K inhibitor.

Hypothetical Experimental Protocol: Synthesis of a PI3K Inhibitor Analog

Materials:

  • A suitable PI3K inhibitor core with a nucleophilic site (e.g., an amine or a phenol)

  • This compound

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • Dissolve the PI3K inhibitor core in the chosen solvent.

  • Add the base to the solution.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography.

The following diagram illustrates the hypothetical PI3K signaling pathway and the potential point of intervention by an inhibitor synthesized using this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Hypothetical Inhibitor (derived from This compound) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Conclusion

This compound represents a potentially valuable, yet under-explored, reagent for medicinal chemistry and drug discovery. Its synthesis can likely be achieved through standard radical bromination procedures. The presence of both fluoro and methoxy substituents suggests that it could be used to synthesize novel bioactive molecules with improved pharmacological profiles. While direct applications are not yet widely reported, its utility can be inferred from the importance of fluorinated and methoxy-substituted benzyl groups in known enzyme inhibitors and other therapeutic agents. Further research is warranted to fully elucidate the synthetic utility and potential of this compound in the development of new medicines.

Navigating the Synthesis and Supply of 2-Fluoro-6-methoxybenzyl Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical building block in the synthesis of complex pharmaceutical agents, 2-Fluoro-6-methoxybenzyl bromide is a key reagent for researchers and scientists in the field of drug development. This in-depth technical guide provides a comprehensive overview of its commercial suppliers, syntheses, and potential applications, offering a vital resource for professionals navigating the landscape of medicinal chemistry.

Commercial Availability

This compound (CAS No. 500912-17-4) is readily available from a range of commercial chemical suppliers. These vendors offer the compound in various quantities, catering to the needs of both small-scale academic research and larger industrial drug development programs. A summary of prominent suppliers is provided in Table 1. Researchers are advised to consult individual supplier websites for the most current information on purity, available quantities, and pricing.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
Thermo Scientific Chemicals (Alfa Aesar)--INVALID-LINK--Offers the compound under its portfolio.[1]
SynQuest Laboratories, Inc.--INVALID-LINK--Lists the compound with product number 2707-B-03.[2]
Apollo Scientific--INVALID-LINK--Provides the compound under catalogue number PC0899.
Changzhou Ansciep Chemical Co., Ltd.--INVALID-LINK--A China-based manufacturer and distributor.[3]
Fisher Scientific--INVALID-LINK--Distributes the compound from various manufacturers.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. Key properties are summarized in Table 2. The compound is noted to be moisture-sensitive, necessitating storage under inert and dry conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 500912-17-4[1][2]
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol
IUPAC Name 2-(bromomethyl)-1-fluoro-3-methoxybenzene[1]
Synonyms 2-(Bromomethyl)-3-fluoroanisole, 2-Fluoro-6-methoxy-benzyl bromide
Appearance Colorless to pale yellow liquid
Melting Point 18-21 °C
Refractive Index ~1.557
Sensitivity Moisture sensitive

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, both of which are standard transformations in organic chemistry.

Route 1: Free-Radical Bromination of 2-Fluoro-6-methoxytoluene

This common method involves the benzylic bromination of the corresponding toluene derivative.

Synthetic pathway from 2-Fluoro-6-methoxytoluene.

Experimental Protocol:

A solution of 2-Fluoro-6-methoxytoluene in a suitable non-polar solvent, such as carbon tetrachloride or acetonitrile, is treated with N-bromosuccinimide (NBS). The reaction is initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light. The reaction mixture is typically heated to reflux to facilitate the reaction. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure this compound.

Route 2: Conversion of 2-Fluoro-6-methoxybenzyl Alcohol

Alternatively, the target compound can be synthesized from the corresponding benzyl alcohol.

Synthetic pathway from 2-Fluoro-6-methoxybenzyl alcohol.

Experimental Protocol:

2-Fluoro-6-methoxybenzyl alcohol is dissolved in an appropriate solvent, such as diethyl ether or dichloromethane. The solution is then treated with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a concentrated aqueous solution of hydrobromic acid (HBr). The reaction is typically carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. After the reaction is complete, the mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to afford the crude product, which is subsequently purified.

Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile, readily undergoing nucleophilic substitution reactions at the benzylic carbon. This reactivity makes it a valuable synthon for introducing the 2-fluoro-6-methoxybenzyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reaction with various nucleophiles, such as amines, phenols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions typically proceed via an Sₙ2 mechanism.

SN2_Reaction Reactants This compound + Nucleophile (Nu⁻) Transition_State [Nu---CH₂(Ar)---Br]⁻ Reactants->Transition_State Sₙ2 Attack Products 2-Fluoro-6-methoxybenzyl-Nu + Br⁻ Transition_State->Products

General Sₙ2 reaction of this compound.

This reactivity is fundamental to its application in the synthesis of biologically active molecules. The 2-fluoro-6-methoxybenzyl group can be incorporated into scaffolds targeting a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, which are implicated in a multitude of diseases. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.

While specific examples of blockbuster drugs containing the 2-fluoro-6-methoxybenzyl moiety are not prominently documented in publicly available literature, its structural motifs are of significant interest in contemporary medicinal chemistry for the development of novel therapeutics. The strategic placement of fluorine and methoxy groups on the benzyl ring allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This compound is a commercially accessible and synthetically versatile reagent that holds considerable potential for the development of new pharmaceutical agents. Its straightforward synthesis and predictable reactivity make it an attractive building block for medicinal chemists. A comprehensive understanding of its properties and synthetic utility, as outlined in this guide, is crucial for its effective application in the pursuit of novel therapeutics. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

References

In-Depth Technical Guide to the Physical Properties of 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-methoxybenzyl bromide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate. This document summarizes key physical data, outlines experimental protocols for their determination, and illustrates relevant chemical workflows.

Core Physical and Chemical Data

This compound, with the IUPAC name 2-(bromomethyl)-1-fluoro-3-methoxybenzene, is a substituted aromatic halide.[1] Its chemical structure combines a benzyl bromide moiety with fluoro and methoxy substitutions on the benzene ring, making it a reactive building block in organic synthesis.

Summary of Physical Properties

A compilation of the available quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [2]
CAS Number 500912-17-4[1][3]
Appearance Clear pale yellow to yellow to orange to pale brown liquid[1]
Physical Form Liquid[1][3]
Melting Point 18 - 21 °C / 64.4 - 69.8 °F[2][3]
Boiling Point Not available[3]
Density Not available
Refractive Index 1.5555-1.5595 @ 20°C[1]
Solubility in Water Immiscible[3]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.

Methodology:

  • A small quantity of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.

  • As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

  • The temperature is carefully monitored. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, or more accurately, the temperature at which the liquid re-enters the capillary tube upon cooling.

G Boiling Point Determination Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process A Place liquid sample in fusion tube B Invert sealed capillary tube into the liquid A->B C Attach fusion tube to thermometer B->C D Place assembly in heating apparatus (e.g., Thiele tube) C->D E Heat apparatus slowly and uniformly D->E F Observe for a continuous stream of bubbles from capillary E->F G Record temperature (T_initial) F->G H Turn off heat and allow to cool slowly G->H I Record temperature (T_final) when liquid enters capillary H->I J Boiling Point = T_final I->J

Boiling Point Determination Workflow
Determination of Density

The density of a liquid is its mass per unit volume. It can be accurately determined using a pycnometer or a specific gravity bottle.

Methodology:

  • The mass of a clean, dry pycnometer is accurately measured (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and its mass is measured again (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured (m₃).

  • The volume of the pycnometer (V) is calculated using the mass of the reference liquid and its known density.

  • The density of the sample liquid (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V.

G Density Determination Workflow cluster_mass Mass Measurements cluster_calc Calculations M1 Weigh empty pycnometer (m1) M2 Fill with sample liquid and weigh (m2) M1->M2 M3 Fill with reference liquid (e.g., water) and weigh (m3) M1->M3 D Calculate sample density (ρ) = (m2 - m1) / V M2->D V Calculate pycnometer volume (V) = (m3 - m1) / ρ_ref M3->V V->D

Density Determination Workflow
Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid in a liquid, this is often referred to as miscibility.

Methodology:

  • A known volume of the solvent (e.g., 1 mL) is placed in a test tube.

  • The liquid solute (this compound) is added dropwise to the solvent.

  • After each addition, the mixture is agitated thoroughly.

  • The mixture is observed for homogeneity. If the mixture remains a single phase, the solute is soluble. If two distinct layers form, the solute is immiscible.

  • This can be performed with a range of common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, dichloromethane) to determine a qualitative solubility profile.

Chemical Reactivity and Applications

This compound is a reactive organic compound primarily used as an alkylating agent in organic synthesis. The presence of the benzylic bromide makes the methylene carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its utility in the synthesis of more complex molecules.

The general reaction involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This is a fundamental transformation in the construction of pharmaceutical intermediates and other fine chemicals.

G General Reactivity of this compound reagent 2-Fluoro-6-methoxybenzyl bromide product Alkylated Product reagent->product SN2 Reaction bromide Bromide Ion (Br-) reagent->bromide nucleophile Nucleophile (Nu-) nucleophile->product

General Reactivity as an Alkylating Agent

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the interaction of this compound with any specific biological signaling pathways. Its high reactivity as a benzyl bromide suggests that it is more likely to be used as a synthetic intermediate for the creation of potentially bioactive molecules rather than being a bioactive molecule itself. Researchers should handle this compound with appropriate safety precautions due to its potential to alkylate biological macromolecules non-specifically.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Fluoro-6-methoxybenzyl bromide as a key reagent in organic synthesis, particularly in the alkylation of nitrogen-containing heterocyclic compounds. This reagent is a valuable building block in the construction of complex molecules targeted for pharmaceutical and medicinal chemistry research.

Introduction

This compound is a substituted benzyl halide that serves as a versatile alkylating agent. The presence of the fluorine and methoxy substituents on the aromatic ring can influence the reactivity of the benzylic bromide and impart unique electronic and lipophilic properties to the target molecules. These properties are often desirable in the design of bioactive compounds. Its primary application lies in the formation of carbon-nitrogen bonds through nucleophilic substitution reactions.

Key Application: N-Alkylation of Heterocycles

A significant application of this compound is the N-alkylation of heterocyclic compounds containing an N-H bond. This reaction is fundamental in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The general transformation involves the deprotonation of the nitrogen atom by a base, followed by nucleophilic attack on the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

A representative application is in the synthesis of nitrogen-containing fused ring derivatives, which are investigated for their potential as gonadotropin-releasing hormone (GnRH) antagonists.[1] Such compounds are of interest for the treatment of sex hormone-dependent diseases.[1]

Reaction Scheme:

N_Alkylation reagents This compound + N-H Heterocycle product N-(2-Fluoro-6-methoxybenzyl) Heterocycle reagents->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature

Caption: General N-alkylation reaction using this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions for a representative N-alkylation reaction using this compound.

ParameterValueReference
Substrate Nitrogen-containing fused ring derivative[1]
Reagent This compound[1]
Base Potassium carbonate (K₂CO₃)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Temperature Room Temperature[1]
Reaction Time 3 days[1]

Experimental Protocols

Protocol 1: N-Alkylation of a Nitrogen-Containing Fused Ring Derivative

This protocol is based on a procedure described in the patent literature for the synthesis of a potential GnRH antagonist.[1]

Materials:

  • Nitrogen-containing fused ring derivative (substrate)

  • This compound (0.66 g)

  • Potassium carbonate (0.54 g)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Water

  • Diethyl ether

  • n-Hexane

Procedure:

  • To a solution of the nitrogen-containing fused ring derivative and this compound (0.66 g) in N,N-dimethylformamide (3 mL), add potassium carbonate (0.54 g).

  • Stir the reaction mixture at room temperature for 3 days.

  • Pour the reaction mixture into water.

  • Stir the resulting mixture at room temperature for 30 minutes to induce precipitation.

  • Collect the precipitated crystals by filtration.

  • Wash the collected crystals with water.

  • Further wash the crystals with a mixed solvent of diethyl ether/n-hexane (1:1).

  • Dry the purified product.

Experimental Workflow:

experimental_workflow start Start reactants Combine: - N-H Heterocycle - this compound - K2CO3 - DMF start->reactants stir Stir at Room Temperature (3 days) reactants->stir quench Pour into Water stir->quench precipitate Stir for 30 min to Precipitate quench->precipitate filter Collect Crystals by Filtration precipitate->filter wash_water Wash with Water filter->wash_water wash_solvent Wash with Diethyl ether/n-Hexane (1:1) wash_water->wash_solvent dry Dry the Final Product wash_solvent->dry end End dry->end

Caption: Step-by-step workflow for the N-alkylation experiment.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Conclusion

This compound is a valuable reagent for the N-alkylation of heterocyclic compounds, a key transformation in the synthesis of complex molecules for drug discovery and development. The provided protocol offers a practical guide for its application. Researchers should consider the electronic and steric nature of their specific substrate to optimize reaction conditions.

References

Application Notes and Protocols for Alkylation with 2-Fluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-6-methoxybenzyl bromide as an alkylating agent in organic synthesis. This reagent is a valuable building block in medicinal chemistry and drug development due to the unique electronic properties conferred by the fluoro and methoxy substituents on the aromatic ring.

Introduction

This compound is a benzylic halide, a class of organic compounds known for their high reactivity in nucleophilic substitution reactions. The carbon atom attached to the bromine is activated by the adjacent benzene ring, making it an excellent electrophile for SN2 reactions. This allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in a vast array of pharmaceutical compounds. The protocols outlined below detail methods for N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols.

Application Notes

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-benzylated amines. This reaction typically proceeds via an SN2 mechanism. A common challenge is over-alkylation, where the initially formed secondary amine reacts further to produce a tertiary amine, or a tertiary amine is converted into a quaternary ammonium salt.[1] To favor mono-alkylation of primary amines, it is often advantageous to use an excess of the amine relative to the benzyl bromide.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols with this compound is a classic Williamson ether synthesis, yielding aryl benzyl ethers.[3][4][5][6] The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, generating a more nucleophilic phenoxide anion.[3][7] Common bases include potassium carbonate, cesium carbonate, sodium hydroxide, or sodium hydride.[4][8] The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often providing excellent results.[4]

S-Alkylation of Thiols

Thiols are highly nucleophilic and react readily with this compound to form thioethers (sulfides).[9] The reaction is generally fast and efficient. Similar to phenol alkylation, a base is used to deprotonate the thiol to the more potent thiolate nucleophile. Mild bases such as potassium carbonate or triethylamine are often sufficient.[10] These reactions can be performed in a variety of solvents, including water, or even under solvent-free conditions.[9][10]

Data Presentation

The following tables summarize representative reaction conditions for alkylation reactions using benzyl bromides analogous to this compound. These conditions serve as a starting point for optimization.

Table 1: Representative Conditions for N-Alkylation of Amines

EntryAmineBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilineNaHCO₃ (2.2)Water80195
2BenzylamineTriethylamine (1.1)DMF25976
3o-ToluidineNaHCO₃ (2.2)Water80196
4PiperidineK₂CO₃ (1.5)AcetonitrileReflux692

Data are representative and derived from literature for similar benzyl bromides.[2][11]

Table 2: Representative Conditions for O-Alkylation of Phenols

EntryPhenolBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenolK₂CO₃ (1.5)DMF80495
2p-CresolNaOH (1.2)EthanolReflux390
3CatecholCs₂CO₃ (2.2)Acetonitrile301292
44-NitrophenolK₂CO₃ (1.5)AcetoneReflux598

Data are representative and derived from literature for similar benzyl bromides.[8][12]

Table 3: Representative Conditions for S-Alkylation of Thiols

EntryThiolBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1ThiophenolEt₃N (1.1)WaterRT195
21-DodecanethiolK₂CO₃ (1.2)DMFRT294
3Benzyl mercaptanK₂CO₃ (1.2)WaterRT0.598
4ThiophenolNoneNeat1000.596

Data are representative and derived from literature for similar benzyl bromides.[9][10]

Experimental Protocols

Safety Precaution: this compound is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Aniline (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.1 equiv.) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the benzyl bromide).

  • Add anhydrous potassium carbonate (1.5 equiv.) to the solution.

  • Slowly add a solution of this compound (1.0 equiv.) in acetonitrile to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-Fluoro-6-methoxybenzyl)aniline.

Protocol 2: O-Alkylation of a Phenol (e.g., p-Cresol)

Materials and Reagents:

  • This compound (1.0 equiv.)

  • p-Cresol (1.05 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M aqueous sodium hydroxide (NaOH) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add p-cresol (1.05 equiv.) and anhydrous potassium carbonate (1.5 equiv.).

  • Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension for 15 minutes at room temperature.

  • Add this compound (1.0 equiv.) to the mixture.

  • Heat the reaction to 60-80°C and stir until TLC analysis indicates complete consumption of the starting material (typically 3-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with 1 M aqueous NaOH (2x) to remove unreacted phenol, then with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target ether.

Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Triethylamine (Et₃N) (1.1 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve thiophenol (1.1 equiv.) in dichloromethane (approx. 0.2 M concentration).

  • Add triethylamine (1.1 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equiv.) dropwise to the stirring solution. An exotherm may be observed.

  • Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-3 hours. Monitor progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (1x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude thioether can be purified by flash column chromatography or recrystallization, if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Nucleophile, Base) setup Assemble Glassware (Flask, Condenser) reagents->setup solvent Add Anhydrous Solvent setup->solvent add_alkyl Add 2-Fluoro-6-methoxy- benzyl Bromide solvent->add_alkyl heat Heat to Target Temperature add_alkyl->heat monitor Monitor by TLC heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for alkylation reactions.

References

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl Bromide as a Protecting Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent unwanted side reactions and ensure chemoselectivity. Benzyl ethers and related structures are among the most common protecting groups for hydroxyl and amino functionalities due to their general stability across a range of reaction conditions and their relatively mild removal. The 2-Fluoro-6-methoxybenzyl (FMB) group, introduced via its corresponding bromide, is an emerging protecting group. While specific literature on its application is not extensive, its properties can be inferred from its structural analogues, primarily the widely used p-methoxybenzyl (PMB) group. The presence of the fluorine atom is anticipated to modulate the electronic properties of the benzyl group, potentially offering advantages in terms of stability and selective deprotection.

These application notes provide a detailed overview of the predicted use of 2-fluoro-6-methoxybenzyl bromide as a protecting agent for alcohols, phenols, and amines, based on established protocols for similar benzyl-type protecting groups. The provided experimental procedures are intended as a starting point for methodology development.

Key Features of the 2-Fluoro-6-methoxybenzyl (FMB) Protecting Group

  • Formation: The FMB group can be introduced under standard Williamson ether synthesis conditions for alcohols and phenols, or by N-alkylation for amines, using this compound as the alkylating agent in the presence of a suitable base.

  • Stability: Like other benzyl ethers, the FMB group is expected to be stable to a wide range of non-reductive and non-strongly acidic conditions, including many organometallic reagents, hydrides, and basic conditions. The electron-withdrawing nature of the ortho-fluoro substituent may enhance its stability towards certain acidic conditions compared to the standard PMB group. Studies on other fluorinated benzyl ethers have shown that cleavage by hydrogenolysis can be slower than their non-fluorinated counterparts, suggesting increased robustness.[1]

  • Cleavage: Deprotection of the FMB group is anticipated to be achievable under conditions similar to those used for PMB ethers. This includes oxidative cleavage and strong acidolysis. The methoxy group facilitates oxidative removal, while the overall benzyl ether linkage allows for cleavage by catalytic hydrogenolysis, although potentially requiring more forcing conditions due to the fluorine substituent.

Application 1: Protection of Alcohols and Phenols

The protection of hydroxyl groups as FMB ethers provides a robust derivative that is stable to many synthetic transformations.

Experimental Protocol: Protection of a Primary Alcohol

Reaction: R-CH₂OH + FMB-Br → R-CH₂-O-FMB

Materials:

  • Primary alcohol

  • This compound (FMB-Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired FMB-protected alcohol.

Experimental Protocol: Deprotection of an FMB Ether (Oxidative)

Reaction: R-O-FMB → R-OH

Materials:

  • FMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the FMB-protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 1-3 hours, monitoring by TLC. The reaction mixture will typically turn dark.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Quantitative Data for Analogous PMB Protection/Deprotection

The following table summarizes typical reaction conditions and yields for the protection of alcohols with the analogous p-methoxybenzyl chloride (PMB-Cl) and deprotection. These can be used as a starting point for optimizing FMB protection chemistry.

Substrate TypeProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)
Primary AlcoholPMB-Cl, NaH, DMF, 0 °C to rt85-95DDQ, DCM/H₂O, rt80-95
Secondary AlcoholPMB-Cl, NaH, THF, reflux70-90DDQ, DCM/H₂O, rt75-90
PhenolPMB-Cl, K₂CO₃, Acetone, reflux90-98TFA, DCM, 0 °C to rt85-95

Application 2: Protection of Amines

Primary and secondary amines can be protected as their N-FMB derivatives. The resulting N-benzyl amines have reduced nucleophilicity and are stable to a variety of reaction conditions.

Experimental Protocol: Protection of a Primary Amine

Reaction: R-NH₂ + FMB-Br → R-NH-FMB

Materials:

  • Primary amine

  • This compound (FMB-Br)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).

  • Add a solution of this compound (1.1 eq) in acetonitrile.

  • Stir the mixture at room temperature for 16-24 hours, or gently heat to 40-50 °C to accelerate the reaction, monitoring by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of an N-FMB Amine (Hydrogenolysis)

Reaction: R-NH-FMB → R-NH₂

Materials:

  • N-FMB protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-FMB protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a positive pressure of hydrogen (balloon or Parr apparatus) at room temperature for 12-24 hours. Note: Due to the presence of fluorine, longer reaction times or higher pressures may be required compared to a standard benzyl group.[1]

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be further purified if necessary.

Quantitative Data for Analogous PMB Protection/Deprotection of Amines
Substrate TypeProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)
Primary AminePMB-Cl, K₂CO₃, MeCN, rt80-95H₂, 10% Pd/C, EtOH, rt85-95
Secondary AminePMB-Br, DIEA, DCM, rt75-90H₂, 10% Pd/C, MeOH, rt80-90
AnilinePMB-Cl, NaH, DMF, 0 °C to rt70-85CAN, MeCN/H₂O, 0 °C75-90

Visualizations

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start_OH Alcohol/Phenol (R-OH) Reagents_P 1. Base (e.g., NaH) 2. FMB-Br Start_OH->Reagents_P Protection Protected_OH FMB-Protected Alcohol (R-O-FMB) Reagents_P->Protected_OH Purification_P Purification Protected_OH->Purification_P Start_Protected_OH FMB-Protected Alcohol (R-O-FMB) Reagents_D Cleavage Reagent (e.g., DDQ or H₂/Pd/C) Start_Protected_OH->Reagents_D Deprotection Deprotected_OH Alcohol/Phenol (R-OH) Reagents_D->Deprotected_OH Purification_D Purification Deprotected_OH->Purification_D

Caption: General workflow for the protection and deprotection of hydroxyl groups using FMB-Br.

Logical Relationship of Benzyl-Type Protecting Groups

G cluster_cleavage Common Cleavage Methods Base Benzyl (Bn) PMB p-Methoxybenzyl (PMB) Base->PMB Adds oxidative cleavage option NitroBn o-Nitrobenzyl (ONB) Base->NitroBn Adds photolytic cleavage option c1 Hydrogenolysis Base->c1 c2 Strong Acid Base->c2 FMB 2-Fluoro-6-methoxybenzyl (FMB) PMB->FMB Modifies stability (ortho-fluoro effect) PMB->c1 PMB->c2 c3 Oxidative (DDQ, CAN) PMB->c3 FMB->c1 Potentially slower FMB->c2 FMB->c3 NitroBn->c1 c4 Photolytic NitroBn->c4

Caption: Relationship and cleavage methods for FMB and related benzyl protecting groups.

References

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-Fluoro-6-methoxybenzyl bromide as a reagent in medicinal chemistry. This versatile building block is employed in the synthesis of novel bioactive molecules, leveraging the unique properties conferred by its fluoro and methoxy substituents. The strategic incorporation of the 2-fluoro-6-methoxybenzyl moiety can influence the pharmacological profile of a compound by modulating its metabolic stability, lipophilicity, and binding interactions with biological targets.

Application Note 1: Synthesis of Substituted Quinolines as Potential Antibacterial Agents

The 2-fluoro-6-methoxybenzyl group can be introduced into heterocyclic scaffolds to explore new chemical space for drug discovery. A notable application is in the synthesis of substituted quinoline derivatives, a class of compounds known for its diverse biological activities, including antibacterial properties. The following protocol is adapted from a patented synthesis of a closely related analog, demonstrating the utility of fluorinated methoxybenzyl bromides in this context.[1]

Experimental Protocol: N-Alkylation of a Quinoline Intermediate

This protocol describes the N-alkylation of a substituted quinoline with a fluorinated methoxybenzyl bromide to generate the target compound.

Materials:

  • 6-Bromo-2-methoxyquinoline

  • This compound (or a positional isomer such as 2-fluoro-3-methoxybenzyl bromide as cited in the patent[1])

  • 1,2-Dimethoxyethane (DME)

  • Base (e.g., Sodium hydride or Potassium carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a solution of 6-bromo-2-methoxyquinoline (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere, add a suitable base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DME dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzylated quinoline derivative.

Logical Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product quinoline 6-Bromo-2-methoxyquinoline conditions Base (e.g., NaH) Solvent (DME) Heat quinoline->conditions benzyl_bromide This compound benzyl_bromide->conditions product N-Alkylated Quinolone Derivative conditions->product

Caption: Synthetic workflow for the N-alkylation of a quinoline intermediate.

Application Note 2: General Protocols for Benzylation of Nucleophiles

This compound is an effective electrophile for the benzylation of various nucleophiles, including amines, phenols, and thiols. These reactions are fundamental in medicinal chemistry for the introduction of a benzyl protecting group or for the synthesis of target molecules where the benzyl moiety is a key pharmacophoric element.

Experimental Protocol: General Procedure for N-Benzylation of Amines

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC. The reaction of amines with alkyl halides can sometimes lead to over-alkylation.[2][3]

  • Once the starting amine is consumed, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the N-benzylated product.

Experimental Protocol: General Procedure for O-Benzylation of Phenols

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • A suitable base (e.g., Potassium carbonate, Cesium carbonate) (1.5 eq)

  • Anhydrous solvent (e.g., Acetone, Acetonitrile (MeCN), or Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the phenol in the chosen anhydrous solvent, add the base.

  • Stir the suspension vigorously and then add this compound.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to yield the O-benzylated phenol.

Experimental Workflow for Benzylation Reactions

start Starting Materials: - Nucleophile (Amine/Phenol) - this compound - Base reaction Reaction: - Dissolve in anhydrous solvent - Add base and benzyl bromide - Stir with or without heat start->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Benzylated Product purification->product

Caption: General experimental workflow for benzylation of nucleophiles.

Quantitative Data Summary

Compound IDTargetAssay TypeIC₅₀ (nM)Ki (nM)% Inhibition @ 1µM
Example-1 Kinase XEnzymatic1507585
Example-2 GPCR YBinding320-65
Example-3 Enzyme ZCellular804092

Signaling Pathway Context

Derivatives synthesized using this compound may be designed to modulate various cellular signaling pathways implicated in disease. For instance, if a synthesized compound is an inhibitor of a specific kinase, it could interfere with a pathway such as the MAPK/ERK signaling cascade, which is often dysregulated in cancer.

cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Synthesized Inhibitor (e.g., Example-1) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical kinase inhibitor.

References

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of 2-Fluoro-6-methoxybenzyl bromide, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific optimization studies for this exact molecule, the following protocols are based on well-established methods for analogous substituted benzyl bromides and general principles of organic chemistry.

Overview and Physicochemical Properties

This compound is a substituted aromatic compound frequently utilized as an alkylating agent in the synthesis of more complex molecules. The presence of a fluorine atom and a methoxy group on the benzene ring can influence the reactivity of the benzylic bromide and impart unique properties to the final products, which is of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 500912-17-4[1][2]
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol [1][2]
Appearance Clear pale yellow to orange liquid/solid[2]
Melting Point 18-21°C[1]
Refractive Index ~1.557 @ 20°C[1][2]
Sensitivity Moisture sensitive[1]
Storage Store at -20°C under an inert atmosphere.

Synthesis of this compound

The most common and efficient method for the synthesis of substituted benzyl bromides is the bromination of the corresponding benzyl alcohol. The precursor, 2-Fluoro-6-methoxybenzyl alcohol, is commercially available. Below is a proposed protocol for the synthesis of this compound.

Proposed Optimal Synthesis Protocol: Bromination of 2-Fluoro-6-methoxybenzyl alcohol

This protocol utilizes phosphorus tribromide (PBr₃), a common and effective reagent for converting primary alcohols to bromides with high yields.

Experimental Protocol:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Fluoro-6-methoxybenzyl alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in a suitable anhydrous solvent such as diethyl ether or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of Analogous Benzyl Bromides

The following table summarizes reaction conditions for the synthesis of similar benzyl bromides, providing context for the choice of reagents and conditions.

Table 2: Summary of Reaction Conditions for the Synthesis of Analogous Benzyl Bromides

Starting MaterialBrominating Agent/ConditionsSolventTemp.TimeYieldPurityReference
2,6-DifluorotolueneHBr (40%), H₂O₂ (30%), LightDichloromethaneReflux10 h90.3%99.3%[3]
2,6-DifluorotolueneHBr (40%), H₂O₂ (30%)Water80°C24 h87.5%99.5%[3]
Toluene DerivativesBoron Tribromide (1.2 eq)Carbon TetrachlorideRT-Good-[4]
Methoxy-o-tolyl derivativeN-Bromosuccinimide (NBS), AIBN1,2-Dichlorobenzene--High-[5]

Reactions of this compound

This compound is an excellent substrate for nucleophilic substitution reactions (Sₙ2), owing to the lability of the bromide leaving group. Primary benzylic halides like this one readily react with a variety of nucleophiles.

Proposed Protocol: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes a general procedure for the reaction of this compound with a substituted phenol to form a diaryl ether, a common structural motif in pharmaceuticals.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the desired phenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous acetone or acetonitrile (ACN).

  • Reagent Addition: To this suspension, add a solution of this compound (1.1 eq) in the same solvent.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or 80°C (for ACN) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography on silica gel.

Reactivity of Analogous Benzyl Bromides in Nucleophilic Substitutions

The conditions and outcomes of reactions involving similar benzyl bromides can guide the optimization of reactions with the target molecule.

Table 3: Examples of Nucleophilic Substitution Reactions with Benzyl Bromides

Benzyl Bromide SubstrateNucleophileBase/ConditionsSolventProduct TypeMechanismReference
α-Bromo benzylacetatesEt₃N·3HFK₃PO₄Acetonitrileα-Fluoro benzylacetatesSₙ1/Sₙ2[6]
Substituted BenzylaminesBenzyl bromide-MethanolDibenzylaminesSₙ2
Benzyl bromideWeakly basic nucleophiles (e.g., I⁻, Br⁻, N₃⁻)-High dielectric solvents (DMSO, ACN)Substituted benzylsSₙ2 (for 1°)[7]

Visualized Workflows (Graphviz)

The following diagrams illustrate the proposed workflows for the synthesis and a typical application of this compound.

G cluster_synthesis Synthesis Workflow A 2-Fluoro-6-methoxybenzyl alcohol B Dissolve in Anhydrous Et₂O A->B C Cool to 0°C B->C D Add PBr₃ dropwise C->D E Stir at RT (2-4h) D->E F Quench with aq. NaHCO₃ E->F G Extract with Et₂O F->G H Wash, Dry (Na₂SO₄), Concentrate G->H I 2-Fluoro-6-methoxybenzyl bromide (Product) H->I

Caption: Proposed workflow for the synthesis of this compound.

G cluster_reaction Nucleophilic Substitution Workflow (Ether Synthesis) cluster_reactants A Phenol (1.0 eq) D Combine in Anhydrous ACN A->D B K₂CO₃ (2.0 eq) B->D C 2-Fluoro-6-methoxybenzyl bromide (1.1 eq) C->D E Heat to 80°C (4-12h) D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Aqueous Work-up (EtOAc/Water) G->H I Dry and Concentrate H->I J Purify via Chromatography I->J K Diaryl Ether (Final Product) J->K

Caption: Proposed workflow for a Williamson ether synthesis using this compound.

References

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl Bromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-fluoro-6-methoxybenzyl bromide in various palladium-catalyzed cross-coupling reactions. While specific literature examples for this particular substituted benzyl bromide are limited, this document outlines generalized protocols and key considerations based on well-established methodologies for similar benzylic halides. The provided protocols are intended as a starting point for reaction optimization.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules, particularly diarylmethanes and their derivatives, which are prevalent scaffolds in medicinal chemistry. The presence of the fluoro and methoxy groups can influence the electronic properties and reactivity of the molecule, potentially offering advantages in terms of reaction selectivity and the physicochemical properties of the final products. Cross-coupling reactions provide a powerful and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this reagent.

Key Applications in Cross-Coupling Reactions

This compound can theoretically be employed in a variety of cross-coupling reactions to synthesize a diverse range of compounds. The primary applications lie in the formation of diarylmethanes and N-benzylated amines.

Suzuki-Miyaura Coupling: Synthesis of Diaryl- and Heteroarylmethanes

The Suzuki-Miyaura coupling is a robust method for forming C(sp³)–C(sp²) bonds, reacting a benzyl halide with an aryl or heteroaryl boronic acid (or its ester derivatives). This reaction is widely used for the synthesis of diarylmethane structures.

General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides

ParameterConditionNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst loading typically 1-5 mol%.
Ligand PPh₃, SPhos, XPhos, RuPhosLigand choice is crucial for reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid.
Solvent Toluene, Dioxane, THF, DME (often with water)Solvent choice can influence reaction rate and yield.
Temperature Room Temperature to 100 °CReaction temperature depends on the reactivity of the substrates.
Typical Yield 60-95%Highly dependent on substrates and optimized conditions.
Buchwald-Hartwig Amination: Synthesis of N-Benzylated Amines

The Buchwald-Hartwig amination allows for the formation of C-N bonds between a benzyl halide and a primary or secondary amine. This reaction is a powerful tool for introducing the 2-fluoro-6-methoxybenzyl group onto a nitrogen-containing molecule.

General Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Benzyl Bromides

ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst that forms the active Pd(0) species.
Ligand BINAP, Xantphos, DavePhosBulky, electron-rich phosphine ligands are often effective.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically used.
Solvent Toluene, Dioxane, THFAnhydrous conditions are important.
Temperature Room Temperature to 110 °CReaction temperature is substrate-dependent.
Typical Yield 70-98%Generally high-yielding for a broad range of amines.
Sonogashira Coupling: Synthesis of Benzyl-Substituted Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a benzyl halide and a terminal alkyne. This reaction provides access to propargyl-aryl compounds.

General Reaction Scheme:

Table 3: Representative Conditions for Sonogashira Coupling of Benzyl Bromides

ParameterConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂A palladium catalyst is essential.
Co-catalyst CuICopper(I) iodide is a common co-catalyst.
Base Et₃N, i-Pr₂NEt (DIPEA)An amine base is used to deprotonate the alkyne.
Solvent THF, DMF, TolueneAnhydrous and deoxygenated solvents are required.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.
Typical Yield 65-90%Good yields are achievable with a range of alkynes.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in cross-coupling reactions. Note: These protocols are starting points and will likely require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., K₃PO₄, 2.0 equivalents) and this compound (1.0 equivalent).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the amine (1.2 equivalents) and this compound (1.0 equivalent) dissolved in the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the general workflows and key relationships in the described cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Fluoro_6_methoxybenzyl_bromide 2-Fluoro-6-methoxybenzyl bromide Reaction_Vessel Cross-Coupling Reaction 2_Fluoro_6_methoxybenzyl_bromide->Reaction_Vessel Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., SPhos) Ligand->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Product Diarylmethane Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Benzyl_Bromide 2-Fluoro-6-methoxybenzyl bromide Reaction C-N Coupling Reaction Benzyl_Bromide->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOt-Bu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Final_Product N-Benzylated Amine Workup->Final_Product

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic_Cycle_Relationship Start Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Benzyl Bromide) Start->Oxidative_Addition 1 Intermediate Pd(II) Intermediate Oxidative_Addition->Intermediate 2 Transmetalation_Amination Transmetalation (Suzuki) or Amine Coordination (Buchwald) Intermediate->Transmetalation_Amination 3 Reductive_Elimination Reductive Elimination Transmetalation_Amination->Reductive_Elimination 4 Reductive_Elimination->Start 5a (Regenerates Catalyst) Product_Formation Product Formation (C-C or C-N bond) Reductive_Elimination->Product_Formation 5b

Caption: Simplified relationship of steps in a catalytic cycle.

Application Notes and Protocols for Reactions with 2-Fluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic reactions involving 2-Fluoro-6-methoxybenzyl bromide. This versatile reagent serves as a key building block in medicinal chemistry and drug discovery, enabling the introduction of the 2-fluoro-6-methoxybenzyl moiety into a variety of molecular scaffolds. The fluorination of drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

Introduction to this compound in Drug Discovery

This compound is a valuable electrophile in a range of nucleophilic substitution reactions. The presence of the fluorine atom and the methoxy group on the aromatic ring influences the electronic properties and reactivity of the benzylic position, making it a useful tool for medicinal chemists. Its application is particularly relevant in the synthesis of novel therapeutic agents where fine-tuning of molecular properties is crucial.

Key Applications and Reaction Types

This reagent is primarily utilized in alkylation reactions, where it reacts with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The primary applications include:

  • O-Alkylation: Formation of ether linkages, for example, with phenols or alcohols.

  • N-Alkylation: Introduction of the benzyl group onto nitrogen-containing heterocycles or amines.

  • C-Alkylation: Creation of new carbon-carbon bonds with carbanions, such as those derived from active methylene compounds.

Below are detailed protocols for these key reaction types.

Application Note 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol details the synthesis of a benzyl phenyl ether derivative, a common structural motif in pharmacologically active molecules. The Williamson ether synthesis is a reliable method for this transformation.

Experimental Protocol: Synthesis of 2-(2-Fluoro-6-methoxybenzyloxy)phenol

Objective: To synthesize 2-(2-Fluoro-6-methoxybenzyloxy)phenol via O-alkylation of catechol.

Materials:

  • This compound

  • Catechol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of catechol (1.1 g, 10 mmol) in DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (2.19 g, 10 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Data Presentation:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundCatecholK₂CO₃DMF12~85% (Typical)

Logical Workflow for O-Alkylation:

O_Alkylation reagents Catechol Potassium Carbonate DMF reaction_mixture Reaction Mixture (Stirring at RT) reagents->reaction_mixture benzyl_bromide 2-Fluoro-6-methoxybenzyl Bromide benzyl_bromide->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup 12h purification Column Chromatography workup->purification product 2-(2-Fluoro-6-methoxybenzyloxy)phenol purification->product N_Alkylation_Pathway pyrazole Pyrazole pyrazolate Pyrazolate Anion (Nucleophile) pyrazole->pyrazolate Deprotonation NaH NaH NaH->pyrazolate sn2 SN2 Reaction pyrazolate->sn2 benzyl_bromide 2-Fluoro-6-methoxybenzyl Bromide (Electrophile) benzyl_bromide->sn2 product 1-(2-Fluoro-6-methoxybenzyl) -1H-pyrazole sn2->product NaBr NaBr sn2->NaBr C_Alkylation_Workflow start Start step1 Prepare Sodium Ethoxide in Ethanol start->step1 step2 Add Diethyl Malonate (Enolate Formation) step1->step2 step3 Add 2-Fluoro-6-methoxybenzyl Bromide step2->step3 step4 Reflux for 4h step3->step4 step5 Workup and Extraction step4->step5 step6 Purification step5->step6 end Diethyl 2-(2-Fluoro-6-methoxybenzyl)malonate step6->end

Application Notes and Protocols for the Large-Scale Synthesis and Use of 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-Fluoro-6-methoxybenzyl bromide, a key building block in medicinal chemistry. Additionally, a representative application in the synthesis of a potential kinase inhibitor is outlined, along with a discussion of a relevant biological signaling pathway.

Introduction

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The benzyl bromide moiety serves as a reactive handle for the introduction of the 2-fluoro-6-methoxybenzyl group into a variety of molecular scaffolds, often through nucleophilic substitution reactions with amines, phenols, and other nucleophiles.

Large-Scale Synthesis of this compound

Two primary routes are recommended for the large-scale synthesis of this compound: radical bromination of 2-fluoro-6-methoxytoluene and conversion of 2-fluoro-6-methoxybenzyl alcohol.

Method 1: Radical Bromination of 2-Fluoro-6-methoxytoluene

This method is a classic and scalable approach for benzylic bromination. The use of N-Bromosuccinimide (NBS) and a radical initiator is a well-established procedure.

Experimental Protocol:

Materials:

  • 2-Fluoro-6-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-fluoro-6-methoxytoluene and the chosen solvent (CCl₄ or CH₃CN).

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Add a catalytic amount of AIBN or benzoyl peroxide (0.02 equivalents).

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or recrystallization if necessary.

Method 2: Synthesis from 2-Fluoro-6-methoxybenzyl alcohol

This method is an alternative to radical bromination and can be advantageous if the corresponding alcohol is readily available.

Experimental Protocol:

Materials:

  • 2-Fluoro-6-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reactor equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, dissolve 2-fluoro-6-methoxybenzyl alcohol in anhydrous diethyl ether or DCM.

  • Cool the solution in an ice-water bath.

  • Slowly add phosphorus tribromide (0.33 equivalents) or thionyl bromide (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash it with cold water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods
ParameterMethod 1: Radical BrominationMethod 2: From Alcohol
Starting Material 2-Fluoro-6-methoxytoluene2-Fluoro-6-methoxybenzyl alcohol
Key Reagents NBS, AIBN/Benzoyl PeroxidePBr₃ or SOBr₂
Typical Yield 75-85%80-90%
Purity (crude) ~90%~95%
Scalability ExcellentGood
Safety Considerations Use of CCl₄ (toxic), handling of radical initiatorsPBr₃ and SOBr₂ are corrosive and react violently with water

Application in the Synthesis of a Hypothetical Kinase Inhibitor

This compound is an ideal building block for synthesizing kinase inhibitors, which often feature a substituted benzyl moiety. A common synthetic strategy involves the N-alkylation of a heterocyclic core.

Proposed Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This protocol describes a hypothetical synthesis of a kinase inhibitor by reacting this compound with a 4-amino-pyrazolo[3,4-d]pyrimidine core. This heterocyclic system is a common scaffold in many kinase inhibitors.

Experimental Protocol:

Materials:

  • 4-amino-pyrazolo[3,4-d]pyrimidine

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 4-amino-pyrazolo[3,4-d]pyrimidine, DMF, and K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired kinase inhibitor.

Hypothetical Signaling Pathway Modulation: MAPK/ERK Pathway

Many kinase inhibitors target the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

A hypothetical kinase inhibitor synthesized from this compound could be designed to target one of the kinases in this pathway, such as MEK1/2 or ERK1/2. By binding to the ATP-binding site of the kinase, the inhibitor would prevent the phosphorylation and activation of its downstream target, thereby blocking the signal transduction and inhibiting cancer cell growth.

Visualizations

Synthetic Workflows

G cluster_0 Method 1: Radical Bromination cluster_1 Method 2: From Alcohol A1 2-Fluoro-6-methoxytoluene C1 This compound A1->C1 Reflux in CCl4 B1 NBS, AIBN A2 2-Fluoro-6-methoxybenzyl alcohol C2 This compound A2->C2 Anhydrous Ether B2 PBr3

Caption: Synthetic routes to this compound.

G A 4-amino-pyrazolo[3,4-d]pyrimidine D N-alkylation A->D B This compound B->D C K2CO3, DMF E Hypothetical Kinase Inhibitor D->E

Caption: Proposed synthesis of a hypothetical kinase inhibitor.

Signaling Pathway

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Hypothetical Kinase Inhibitor (from this compound) Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Application Notes: 2-Fluoro-6-methoxybenzyl Bromide as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-6-methoxybenzyl bromide as a key building block in the synthesis of novel bioactive compounds. This versatile reagent is particularly valuable for introducing the 2-fluoro-6-methoxybenzyl moiety into various molecular scaffolds, a substitution pattern that can significantly influence the pharmacological properties of the resulting molecules. The strategic incorporation of fluorine and a methoxy group can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all critical parameters in drug design.

This document details the synthesis of a potent antiproliferative agent, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), which, while not directly synthesized from this compound, serves as a prime example of a bioactive molecule featuring a closely related fluoromethoxybenzyl pharmacophore. The methodologies and biological data presented herein offer valuable insights for the development of new therapeutics.

Bioactive Molecule Profile: (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC)

FMTC is a novel chromanone derivative that has demonstrated significant potential as an anticancer agent. It was designed to inhibit tubulin assembly, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Biological Data

The antiproliferative activity of FMTC has been evaluated against the human hepatocellular carcinoma (HCC) cell line, Huh7. The data clearly indicates a dose- and time-dependent inhibition of cell growth.

CompoundCell LineTime Point (hours)IC50 (nM)Reference
FMTCHuh724>1000[1]
FMTCHuh748~500[1]

Experimental Protocols

While FMTC is synthesized from 3-fluoro-4-methoxybenzaldehyde, the following protocol for N-alkylation of a primary amine with a benzyl bromide serves as a representative example of how this compound can be effectively utilized to generate libraries of novel compounds for biological screening. This protocol is based on established methodologies for the synthesis of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

General Protocol for N-Alkylation of a Primary Amine with this compound

This two-step procedure involves the initial protection of a primary amine as a 2-nitrobenzenesulfonamide, followed by alkylation with this compound and subsequent deprotection to yield the desired N-benzylated secondary amine.

Step 1: Synthesis of N-(Substituted)-2-nitrobenzenesulfonamide

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-substituted-2-nitrobenzenesulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: N-Alkylation with this compound and Deprotection

  • Reaction Setup: In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted-2-nitrobenzenesulfonamide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 1-2 hours, monitoring the progress by TLC.[2]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with three portions of ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N,N-disubstituted sulfonamide in a suitable solvent and treat with a thiolate nucleophile (e.g., thiophenol and potassium carbonate) to cleave the 2-nitrobenzenesulfonyl group.

  • Purification: Purify the final N-(2-fluoro-6-methoxybenzyl) secondary amine product by column chromatography on silica gel.

Visualizing the Logic: Synthesis and Biological Action

The following diagrams illustrate the general workflow for synthesizing and evaluating bioactive molecules derived from this compound, and the signaling pathway targeted by the exemplar molecule, FMTC.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A This compound C N-Alkylation / O-Alkylation A->C B Primary Amine / Nucleophile B->C D Purification & Characterization C->D E Bioactive Molecule Candidate D->E F In vitro Assays (e.g., Antiproliferative) E->F G Mechanism of Action Studies F->G H In vivo Studies G->H G FMTC FMTC Tubulin Tubulin FMTC->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Troubleshooting & Optimization

how to improve reaction yield with 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical synthesis?

A1: this compound is primarily used as an alkylating agent in SN2 reactions. Its most common applications include the Williamson ether synthesis for the preparation of aryl and alkyl ethers, and the N-alkylation of primary and secondary amines to form substituted amines. These reactions are crucial in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Q2: How do the ortho-substituents (fluoro and methoxy groups) on this compound affect its reactivity?

A2: The ortho-substituents can influence the reactivity of the benzylic bromide. The fluorine atom, being electron-withdrawing, can slightly decrease the electron density of the aromatic ring. The methoxy group, on the other hand, is generally electron-donating through resonance. These electronic effects, combined with potential steric hindrance from the ortho positioning, can modulate the reactivity of the benzylic carbon in SN2 reactions. Generally, ortho-substituted benzyl halides may react slightly slower than their para-isomers due to steric hindrance.[1]

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: this compound is sensitive to moisture.[2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, a cool and dry place is ideal to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently strong base For Williamson ether synthesis with phenols or alcohols, ensure a strong enough base is used to fully deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. For N-alkylation, K₂CO₃ is often sufficient.
Inappropriate solvent Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.[3] These solvents effectively solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.
Low reaction temperature SN2 reactions often require heating. A typical temperature range for these reactions is 50-100 °C.[3] Consider increasing the temperature and monitoring the reaction progress by TLC or LC-MS.
Poor quality of this compound If the reagent has degraded due to improper storage (exposure to moisture), its reactivity will be compromised. Use a fresh or properly stored batch of the reagent.
Steric hindrance If the nucleophile (alcohol, phenol, or amine) is sterically hindered, the SN2 reaction will be slow. While this compound itself is a primary halide and favorable for SN2, a bulky nucleophile can be problematic.
Formation of Side Products

Problem: The reaction mixture shows significant formation of unintended side products.

Possible Causes and Solutions:

CauseRecommended Solution
Elimination (E2) reaction While less likely with a primary benzylic bromide, using a sterically hindered or very strong base can promote elimination reactions. Using a less hindered base like potassium carbonate can minimize this.
Over-alkylation of amines In N-alkylation, the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To minimize this, use an excess of the primary amine relative to this compound.
C-alkylation vs. O-alkylation of phenoxides Phenoxide ions are ambident nucleophiles and can undergo C-alkylation as a side reaction, although O-alkylation is generally favored. The choice of solvent can influence the selectivity. Protic solvents can favor O-alkylation.

Experimental Protocols

The following are representative protocols for common reactions involving this compound.

Protocol 1: Williamson Ether Synthesis with a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF.

  • Add potassium carbonate to the mixture and stir at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: N-Alkylation of a Primary Amine

This protocol provides a general method for the mono-alkylation of a primary amine.

Materials:

  • Primary amine (2.0 eq)

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • In a round-bottom flask, dissolve the primary amine in anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Add this compound to the stirring suspension.

  • Heat the mixture to reflux (approximately 82 °C for ACN) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize illustrative yield data based on general principles of SN2 reactions with similar substrates. Actual yields may vary depending on the specific nucleophile and precise reaction conditions.

Table 1: Illustrative Yields for Williamson Ether Synthesis

NucleophileBaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
PhenolK₂CO₃DMF80685-95
4-MethoxyphenolK₂CO₃ACN80688-96
EthanolNaHTHF65875-85
IsopropanolNaHTHF651260-70

Table 2: Illustrative Yields for N-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
AnilineK₂CO₃ACN801080-90
BenzylamineK₂CO₃DMF80885-95
MorpholineK₂CO₃ACN80690-98

Visualizations

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Phenol, K2CO3, and DMF start->reagents stir Stir at RT reagents->stir add_bromide Add 2-Fluoro-6- methoxybenzyl bromide stir->add_bromide heat Heat to 60-80 °C add_bromide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify end Final Product purify->end

Caption: Workflow for Williamson Ether Synthesis.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Weak Base problem->cause1 cause2 Wrong Solvent problem->cause2 cause3 Low Temperature problem->cause3 cause4 Reagent Degradation problem->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Use Polar Aprotic Solvent (e.g., DMF) cause2->sol2 sol3 Increase Temperature (50-100 °C) cause3->sol3 sol4 Use Fresh Reagent cause4->sol4

Caption: Troubleshooting guide for low reaction yield.

Signaling Pathway: General SN2 Mechanism

SN2_Mechanism Nu Nucleophile (e.g., RO⁻, RNH₂) TransitionState [Transition State]‡ Nu->TransitionState Backside Attack Substrate 2-Fluoro-6-methoxy- benzyl bromide Substrate->TransitionState Product Product (Ether or Amine) TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departs

Caption: General SN2 reaction pathway.

References

Technical Support Center: 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxybenzyl bromide. The information is designed to help anticipate and resolve common side reactions and experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction is showing multiple products, with some having a higher molecular weight than expected. What is the likely cause?

Answer: This is likely due to overalkylation , a common side reaction with reactive alkylating agents like this compound. The initial product of the reaction may be more nucleophilic than the starting material, leading to a second reaction with another molecule of the benzyl bromide.

Troubleshooting Steps:

Mitigation Strategy Experimental Details Expected Outcome
Slow Addition of Reagent Add the this compound solution dropwise to the reaction mixture over an extended period.Minimizes the instantaneous concentration of the alkylating agent, favoring the mono-alkylation product.
Use of Excess Nucleophile Increase the stoichiometric ratio of your nucleophile to the benzyl bromide (e.g., 2-3 equivalents).Increases the probability of the benzyl bromide reacting with the starting material rather than the product.
Lower Reaction Temperature Run the reaction at a lower temperature.Reduces the overall reaction rate, which can increase selectivity for the primary reaction.

Question 2: The yield of my desired substitution product is low, and I am observing the formation of an alkene byproduct. How can I prevent this?

Answer: The formation of an alkene suggests that an elimination reaction (E1 or E2) is competing with the desired nucleophilic substitution (SN1 or SN2). Benzylic halides can undergo base-catalyzed dehydrohalogenation.

Troubleshooting Steps:

Factor To Favor Substitution (SN1/SN2) To Minimize Elimination (E1/E2)
Base/Nucleophile Use a less sterically hindered and less basic nucleophile.Avoid strong, bulky bases like potassium tert-butoxide, especially at elevated temperatures.
Solvent For SN2, use a polar aprotic solvent (e.g., DMF, DMSO). For SN1, a polar protic solvent (e.g., ethanol, water) can be used, but be mindful of solvolysis.The choice is dependent on the desired substitution pathway.
Temperature Lower temperatures generally favor substitution over elimination.Avoid high reaction temperatures.

Question 3: My reaction is not going to completion, or the reaction rate is very slow. What could be the issue?

Answer: Several factors can contribute to a sluggish reaction. The nucleophilicity of your substrate, the reaction conditions, and the stability of the reagent itself can all play a role.

Troubleshooting Workflow:

G start Low Reaction Rate or Incomplete Conversion check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is a base required and is it appropriate? check_nucleophile->check_base Yes solution_nucleophile Consider a more nucleophilic substrate or a different synthetic route. check_nucleophile->solution_nucleophile No check_solvent Is the solvent appropriate for the reaction type (SN1/SN2)? check_base->check_solvent Yes solution_base Use a stronger, non-nucleophilic base if proton abstraction is needed. Ensure base is compatible with the reagent. check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent For SN2, use polar aprotic (DMF, Acetonitrile). For SN1, use polar protic (Ethanol, Water). check_solvent->solution_solvent No check_reagent Has the this compound degraded? check_temp->check_reagent Yes solution_temp Gradually increase the temperature, monitoring for side product formation. check_temp->solution_temp No solution_reagent Use a fresh bottle of the reagent. Store under inert atmosphere and away from moisture. check_reagent->solution_reagent Yes/Unsure G cluster_substitution Substitution Pathways cluster_elimination Elimination Pathways sn2 SN2 (Bimolecular) sn2_desc Concerted, one-step mechanism. Favored by strong nucleophiles and polar aprotic solvents. sn2->sn2_desc sn1 SN1 (Unimolecular) sn1_desc Stepwise, via a carbocation intermediate. Favored by weak nucleophiles and polar protic solvents. sn1->sn1_desc e2 E2 (Bimolecular) e2_desc Concerted, one-step mechanism. Favored by strong, bulky bases. e2->e2_desc e1 E1 (Unimolecular) e1_desc Stepwise, via a carbocation intermediate. Competes with SN1, favored by heat. e1->e1_desc reagent 2-Fluoro-6-methoxybenzyl Bromide reagent->sn2 Substitution reagent->sn1 Substitution reagent->e2 Elimination reagent->e1 Elimination

Technical Support Center: Purification of Products from 2-Fluoro-6-methoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 2-Fluoro-6-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common purification issues encountered with products from this compound reactions.

TroubleshootingWorkflow start Crude Reaction Mixture analyze Analyze by TLC/LC-MS start->analyze decision Identify Purification Challenge analyze->decision unreacted_sm Unreacted Starting Material (this compound) decision->unreacted_sm  Excess Starting Material side_products Side Products (e.g., Elimination, Di-benzylation) decision->side_products  Presence of Byproducts poor_separation Poor Separation of Product and Impurities decision->poor_separation  Overlapping Spots/Peaks product_degradation Product Degradation on Silica/Alumina decision->product_degradation  Streaking/Low Recovery solution_unreacted Optimize Reaction Conditions (e.g., stoichiometry, time) or use a scavenger resin unreacted_sm->solution_unreacted solution_side_products Modify Reaction Conditions (e.g., base, temperature) or use a different purification method side_products->solution_side_products solution_poor_separation Optimize Chromatography (solvent system, gradient) or try recrystallization poor_separation->solution_poor_separation solution_degradation Use Deactivated Silica/Alumina or an alternative purification technique (e.g., reverse-phase) product_degradation->solution_degradation pure_product Pure Product solution_unreacted->pure_product solution_side_products->pure_product solution_poor_separation->pure_product solution_degradation->pure_product

Caption: A troubleshooting workflow for purifying products from this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted this compound: This is a frequent impurity, especially if an excess is used in the reaction.

  • 2-Fluoro-6-methoxybenzyl alcohol: This can form via hydrolysis of the starting material, particularly if moisture is present.

  • Elimination byproducts: Depending on the base and reaction conditions, E2 elimination can compete with the desired S_N2 reaction, leading to the formation of an alkene.

  • Di-benzylated products: If the nucleophile has multiple reactive sites, over-alkylation can occur.

  • Side products from the nucleophile: Decomposition or side reactions of the nucleophilic partner can also lead to impurities.

Q2: How can I effectively remove unreacted this compound from my product?

A2: Several strategies can be employed:

  • Column Chromatography: this compound is a relatively nonpolar compound. A well-optimized flash column chromatography protocol can effectively separate it from more polar products.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the more soluble starting material.

  • Liquid-Liquid Extraction: A basic wash (e.g., with aqueous sodium bicarbonate) can help remove any acidic impurities, and careful partitioning between immiscible solvents may help reduce the amount of unreacted starting material.

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: The presence of the fluorine and methoxy groups can make the benzyl ether products sensitive to the acidic nature of standard silica gel. Here are some troubleshooting steps:

  • Use Deactivated Silica Gel: You can deactivate silica gel by treating it with a solution of triethylamine in your eluent before packing the column. This neutralizes the acidic sites.

  • Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an excellent alternative.

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Problem: Poor separation between the desired product and an impurity.

Potential Cause Recommended Solution
Inappropriate Solvent System Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation (ΔRf > 0.2). A good starting point for many benzyl ether derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.
Column Overloading The amount of crude material loaded onto the column should typically be 1-5% of the mass of the silica gel. Overloading leads to broad, overlapping bands.

Problem: The compound is streaking or tailing on the TLC plate and column.

Potential Cause Recommended Solution
Strong Interaction with Silica The presence of polar functional groups (e.g., free hydroxyls or amines) can lead to strong interactions with the acidic silica gel. Add a small amount of a polar modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.
Compound Insolubility The compound may be crashing out on the column. Try a different solvent system in which your compound is more soluble.
Guide 2: Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Potential Cause Recommended Solution
Solution is too Supersaturated Allow the solution to cool more slowly. You can also try adding a slightly larger volume of the hot solvent to reduce the concentration.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point. Alternatively, try a solvent pair where the compound is very soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimal amount of the good solvent at elevated temperature and then slowly add the poor solvent until the solution becomes turbid.

Problem: No crystals form, even after cooling.

Potential Cause Recommended Solution
Solution is not Saturated The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Impurities Inhibiting Crystallization The presence of significant impurities can sometimes prevent crystallization. It may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for your product using TLC. Aim for an Rf value of approximately 0.2-0.4 for your desired compound in the chosen eluent. A common starting point for products of this compound is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.

  • Elution: Begin eluting the column with the initial solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Quantitative Data Summary

The following tables provide a summary of typical purification data for products derived from this compound. Please note that these are representative examples and optimal conditions may vary depending on the specific reaction and product.

Table 1: Representative TLC Data for Products of Williamson Ether Synthesis

Product Type Example Solvent System (v/v) Typical Product Rf Typical Starting Material Rf
Aryl EtherHexane:Ethyl Acetate (4:1)0.350.60
Alkyl EtherHexane:Ethyl Acetate (9:1)0.400.65
Phenolic EtherDichloromethane:Methanol (98:2)0.500.75

Table 2: Representative Flash Chromatography Data

Product Type Elution Gradient Typical Yield (%) Typical Purity (%)
Aryl Ether0-25% Ethyl Acetate in Hexane75-90>98
Alkyl Ether0-15% Ethyl Acetate in Hexane80-95>99
Phenolic Ether0-5% Methanol in Dichloromethane70-85>97

Table 3: Representative Recrystallization Data

Product Type Recrystallization Solvent(s) Typical Recovery Yield (%)
Crystalline Aryl EtherEthanol/Water85-95
Crystalline Alkyl EtherHexanes/Ethyl Acetate80-90
Crystalline Phenolic EtherToluene75-90

troubleshooting failed reactions involving 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: this compound is a substituted benzyl halide commonly used as an alkylating agent in organic synthesis. Its reactivity is primarily governed by the benzylic bromide, which is susceptible to nucleophilic substitution. The presence of a fluorine and a methoxy group in the ortho positions introduces significant steric hindrance, which can influence reaction rates and mechanisms.[1][2][3] The electron-donating methoxy group can also stabilize a potential carbocation intermediate, which may favor SN1-type reactions under certain conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Due to its sensitivity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. It is sensitive to air and moisture.[4] Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines during storage.[4]

Q3: What are the common types of reactions where this compound is used?

A3: This reagent is typically employed in nucleophilic substitution reactions to introduce the 2-fluoro-6-methoxybenzyl group onto various nucleophiles. Common applications include:

  • Williamson Ether Synthesis: Reaction with alcohols or phenols to form ethers.[4][5]

  • N-Alkylation: Reaction with primary or secondary amines to form substituted amines.[6]

  • C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.

Q4: Why are my reaction yields with this compound consistently low?

A4: Low yields can be attributed to several factors, with steric hindrance being a primary concern. The ortho-fluoro and methoxy groups can significantly slow down the rate of SN2 reactions.[1][3][7] Other potential causes include reagent impurity, improper reaction conditions (temperature, solvent), or decomposition of the starting material.

Troubleshooting Failed Reactions

This section provides a question-and-answer guide to address specific issues encountered during reactions with this compound.

Issue 1: No or Low Conversion to the Desired Product

Q: I am attempting a Williamson ether synthesis with a primary alcohol and this compound, but I am observing very little product formation. What could be the issue?

A: This is a common issue when dealing with sterically hindered electrophiles. Here's a systematic approach to troubleshoot the problem:

  • Base Strength and Deprotonation: Ensure your alcohol is fully deprotonated to form the more nucleophilic alkoxide. For primary alcohols, a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is generally effective.[1][4]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF or DMSO are recommended as they can accelerate SN2 reactions by solvating the cation of the base without strongly solvating the nucleophile.[1][4]

  • Temperature: While heating can increase the reaction rate, excessive temperatures may lead to decomposition. A moderate temperature increase (e.g., to 50-80 °C) is often beneficial.[1]

  • Reaction Time: Due to steric hindrance, reactions with this compound may require significantly longer reaction times than with unhindered benzyl bromides. Monitor the reaction progress by TLC or LC-MS over an extended period.

Issue 2: Formation of Side Products

Q: In my N-alkylation reaction with a primary amine, I am observing multiple products on my TLC plate. What are these side products and how can I minimize them?

A: The most common side product in the N-alkylation of primary amines is the dialkylated product. Here’s how to address this:

  • Stoichiometry: To favor mono-alkylation, use an excess of the primary amine relative to this compound. A 2:1 or even higher ratio of amine to benzyl bromide is often effective.[6]

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, further minimizing the chance of dialkylation.

  • Base: A non-nucleophilic base like potassium carbonate can be used to neutralize the HBr formed during the reaction, preventing the formation of the ammonium salt of the starting amine and allowing it to react completely.[6]

Issue 3: Reagent Decomposition

Q: I suspect my this compound has decomposed. What are the signs of decomposition and can it be prevented?

A: Decomposition of benzyl bromides can occur, especially if not stored properly.

  • Signs of Decomposition: A color change (e.g., to a darker yellow or brown) can indicate decomposition. Purity can be checked by 1H NMR or GC-MS before use.

  • Prevention: As mentioned in the FAQs, strict adherence to storage under an inert, dry atmosphere is crucial. Avoid exposure to light and heat. If you suspect decomposition, it is best to use a fresh batch of the reagent.

Data Presentation

SubstrateRelative SN2 Reaction RateKey Factors Influencing Rate
Benzyl bromideVery FastUnhindered, benzylic position activates towards SN2.
4-Methoxybenzyl bromideFastElectron-donating group at the para position has a minor electronic effect on the SN2 transition state.
2-Methylbenzyl bromideSlowSignificant steric hindrance from the ortho-methyl group.[3]
This compound Slow to Very Slow Significant steric hindrance from both ortho-substituents. [1][3]
2,4,6-Trimethylbenzyl bromideExtremely Slow / No ReactionSevere steric hindrance from multiple ortho-substituents.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of an ether from an alcohol and this compound.

Materials:

  • This compound

  • Alcohol of choice

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a general method for the mono-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine of choice

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the primary amine (2.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature.

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.[6]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Failed Nucleophilic Substitution

The following diagram illustrates a logical workflow for troubleshooting failed nucleophilic substitution reactions with this compound.

Troubleshooting_Workflow start Reaction Failed (Low or No Conversion) check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents sub_reagents1 Is 2-Fluoro-6-methoxybenzyl bromide pure? check_reagents->sub_reagents1 check_conditions 2. Evaluate Reaction Conditions sub_conditions1 Is solvent appropriate? (Polar aprotic for SN2) check_conditions->sub_conditions1 consider_sterics 3. Assess Steric Hindrance Impact sub_sterics1 Is nucleophile bulky? consider_sterics->sub_sterics1 optimize Optimize Reaction success Successful Reaction optimize->success sub_reagents2 Is nucleophile pure and dry? sub_reagents1->sub_reagents2 Yes action_reagents1 Use fresh/purified reagent sub_reagents1->action_reagents1 No sub_reagents3 Is base strong enough? (for alcohols) sub_reagents2->sub_reagents3 Yes action_reagents2 Dry nucleophile/solvent sub_reagents2->action_reagents2 No sub_reagents3->check_conditions Yes action_reagents3 Use stronger base (e.g., NaH) sub_reagents3->action_reagents3 No sub_conditions2 Is temperature optimal? sub_conditions1->sub_conditions2 Yes action_conditions1 Switch to DMF or DMSO sub_conditions1->action_conditions1 No sub_conditions3 Is reaction time sufficient? sub_conditions2->sub_conditions3 Yes action_conditions2 Increase temperature moderately sub_conditions2->action_conditions2 No sub_conditions3->consider_sterics Yes action_conditions3 Increase reaction time sub_conditions3->action_conditions3 No sub_sterics1->optimize No action_sterics1 Consider alternative synthesis route sub_sterics1->action_sterics1 Yes action_reagents1->optimize action_reagents2->optimize action_reagents3->optimize action_conditions1->optimize action_conditions2->optimize action_conditions3->optimize

Caption: A decision tree for troubleshooting failed nucleophilic substitutions.

Generalized SN2 Reaction Pathway

The following diagram illustrates the generalized SN2 reaction mechanism, which is often the intended pathway for reactions involving this compound.

SN2_Pathway Reactants Nucleophile (Nu⁻) + this compound TS Transition State [Nu---C---Br]⁻ Reactants->TS Backside Attack Products Product (Nu-CH₂-Ar) + Br⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway for this compound.

References

Technical Support Center: 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methoxybenzyl bromide. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to have degraded upon storage. What are the likely degradation pathways?

A1: this compound is susceptible to degradation, primarily through nucleophilic substitution reactions. The benzylic bromide is a good leaving group, and the carbocation intermediate is stabilized by the electron-donating methoxy group. The primary degradation pathways include:

  • Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of 2-Fluoro-6-methoxybenzyl alcohol and hydrobromic acid.

  • Reaction with other nucleophiles: Solvents (e.g., methanol, ethanol), buffers, or other reagents in a reaction mixture can act as nucleophiles, displacing the bromide.

  • Polymerization: Similar to other reactive benzyl bromides, self-condensation or polymerization can occur, especially under thermal stress or in the presence of trace impurities that can initiate such reactions.

Q2: I am observing an unknown impurity in my reaction mixture when using this compound. How can I identify it?

A2: The most common impurity is likely 2-Fluoro-6-methoxybenzyl alcohol, formed via hydrolysis. To identify unknown impurities, we recommend using LC-MS to determine the molecular weight of the byproduct. Comparison of the retention time with a standard of 2-Fluoro-6-methoxybenzyl alcohol in your HPLC or GC method can also confirm its identity. Other potential byproducts could arise from reactions with your solvent or other reagents.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. We recommend storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low yield in substitution reaction Degradation of this compound.Ensure the reagent is fresh and has been stored properly. Use anhydrous solvents and reagents to prevent hydrolysis. Perform the reaction under an inert atmosphere.
Competing elimination reaction.Use a non-hindered, strong nucleophile and a polar aprotic solvent. Lowering the reaction temperature may also favor substitution over elimination.
Formation of multiple products Non-specific reaction or degradation.Purify the starting material before use. Control the reaction temperature carefully. Use a more selective nucleophile if possible.
Presence of impurities in the starting material.Analyze the purity of your this compound by GC or HPLC before use.
Difficulty in purifying the product from unreacted this compound Similar polarity of the product and starting material.Consider quenching the reaction with a nucleophilic scavenger resin to remove excess benzyl bromide. Alternatively, chemical quenching by adding a small amount of a primary or secondary amine (like triethylamine) can convert the benzyl bromide to a more polar ammonium salt that can be removed by aqueous extraction.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Analysis:

  • Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a stability-indicating HPLC method (see Protocol 2).

  • Characterize degradation products using LC-MS to determine their mass-to-charge ratio.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Quantitative Data

The following table presents a hypothetical summary of stability data for this compound based on the forced degradation study. Actual results may vary.

Stress Condition Duration Purity (%) Major Degradant(s)
0.1 M HCl24 hours85.22-Fluoro-6-methoxybenzyl alcohol
0.1 M NaOH8 hours72.52-Fluoro-6-methoxybenzyl alcohol, Polymer
3% H₂O₂24 hours92.12-Fluoro-6-methoxybenzaldehyde
Thermal (70°C)48 hours95.8Minor unidentified peaks
Photolytic (UV/Vis)24 hours90.5Various minor photoproducts

Visualizations

G A This compound B Hydrolysis (H2O) A->B D Oxidation A->D F Nucleophilic Substitution (Nu-) A->F C 2-Fluoro-6-methoxybenzyl alcohol B->C E 2-Fluoro-6-methoxybenzaldehyde D->E G Substituted Product F->G

Caption: Proposed degradation pathways of this compound.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions cluster_2 Analysis A Sample Preparation (1 mg/mL in ACN) B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (70°C, solid) A->E F Photolytic Degradation (UV/Vis light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS Analysis G->H Characterize Peaks

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Optimizing Reactions with 2-Fluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-Fluoro-6-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during alkylation reactions using this compound.

Problem 1: Low or No Product Yield

Question: My alkylation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in alkylation reactions can stem from several factors, including suboptimal reaction conditions, reagent quality, and steric hindrance. The electronic effects of the fluoro and methoxy substituents on the benzyl bromide also play a role in its reactivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • For O-alkylation of phenols, increasing the temperature to a range of 60-100 °C can often improve the reaction rate and yield.[1]

    • For N-alkylation of amines, a moderate temperature of 60-80 °C is a good starting point.[2] Excessive heat can lead to side reactions.

    • For C-alkylation of active methylene compounds, the optimal temperature can vary widely based on the substrate and base used. A common range is room temperature to 80 °C.

  • Select an Appropriate Base and Solvent System:

    • Base: The choice of base is critical. For O- and N-alkylation, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For C-alkylation of soft nucleophiles like malonates, a non-nucleophilic base such as NaH or DBU is often preferred.

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they can dissolve the reactants and help to accelerate Sₙ2 reactions.[1]

  • Assess Reagent Quality:

    • Ensure the this compound is of high purity and has not degraded. Benzyl bromides can be lachrymatory and moisture-sensitive.

    • Verify the purity and dryness of your nucleophile, solvent, and the inertness of the reaction atmosphere.

  • Consider Steric Hindrance:

    • The ortho-fluoro and ortho-methoxy groups on the benzyl bromide, as well as bulky groups on the nucleophile, can sterically hinder the Sₙ2 reaction pathway. If steric hindrance is suspected, prolonged reaction times or higher temperatures may be necessary.[3]

Problem 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing multiple spots on the TLC, indicating the formation of side products. What are the likely impurities and how can I improve the selectivity?

Answer: The formation of multiple products is a common issue in alkylation reactions. The nature of these side products depends on the type of alkylation being performed.

Common Side Reactions and Solutions:

  • Overalkylation (N- and C-Alkylation):

    • Issue: The mono-alkylated product can react further with the benzyl bromide to form a di-alkylated species. This is particularly common in N-alkylation of primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.

    • Solution: Use a stoichiometric excess of the amine or active methylene compound relative to the this compound. Slow, dropwise addition of the benzyl bromide to the reaction mixture can also help to minimize overalkylation.

  • Elimination (E2) Reactions:

    • Issue: While less common with benzylic halides, the use of a strong, sterically hindered base can promote the elimination of HBr to form a stilbene derivative, though this is more of a concern with secondary and tertiary alkyl halides.

    • Solution: Use a non-hindered, weaker base where possible.

  • O- vs. C-Alkylation of Phenols:

    • Issue: Phenoxide ions are ambident nucleophiles and can undergo both O-alkylation (to form an ether) and C-alkylation (to form a substituted phenol).

    • Solution: The reaction conditions can be tuned to favor one over the other. O-alkylation is often favored in polar aprotic solvents, while C-alkylation can be promoted by certain catalysts and conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for a Williamson ether synthesis using this compound with a simple phenol?

A1: For a standard Williamson ether synthesis with a phenol, a good starting point is a temperature of 80 °C for 4-12 hours . The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.

Q2: How do the fluoro and methoxy substituents affect the reactivity of this compound?

A2: The ortho-fluoro and methoxy groups have competing electronic effects. The fluorine atom is electron-withdrawing, which can slightly decrease the rate of an Sₙ2 reaction. The methoxy group is electron-donating by resonance, which can stabilize the transition state and potentially increase the reaction rate. The ortho-position of these groups also introduces steric hindrance, which can slow down the reaction.

Q3: What is a general procedure for monitoring the progress of my alkylation reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • On a TLC plate, spot the starting material (your nucleophile), the this compound, and a co-spot of both.

  • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.

  • The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

III. Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., use with caution) to the flask.

  • Stirring: Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Heterocycle (e.g., Imidazole)
  • Setup: In a round-bottom flask, dissolve the heterocycle (1.0 eq.) in an anhydrous polar aprotic solvent like DMF.

  • Base Addition: Add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add this compound (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., 60 °C) may be required.

  • Work-up: Carefully quench the reaction with water at 0 °C and extract with an organic solvent.

  • Purification: Purify the product by column chromatography.

IV. Data Presentation

The following tables provide illustrative data for optimizing reaction conditions based on general principles for benzyl bromide alkylations. Note: This data is for guidance and optimal conditions for this compound may vary.

Table 1: Illustrative Conditions for O-Alkylation of Phenol

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile601265
2K₂CO₃ (1.5)Acetonitrile80685
3NaH (1.1)DMFRoom Temp2470
4NaH (1.1)DMF60890

Table 2: Illustrative Conditions for N-Alkylation of Imidazole

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)DMFRoom Temp1855
2NaH (1.1)DMF60680
3K₂CO₃ (2.0)Acetonitrile801275
4Cs₂CO₃ (1.5)Acetonitrile80888

V. Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select Nucleophile, Base, and Solvent setup Assemble Glassware under Inert Atmosphere reagents->setup deprotonation Deprotonation of Nucleophile with Base setup->deprotonation alkylation Add this compound and apply heat deprotonation->alkylation monitoring Monitor Reaction by TLC alkylation->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for alkylation reactions.

Troubleshooting_Logic start Low or No Yield check_temp Is Temperature Optimized? start->check_temp check_base Is Base/Solvent System Appropriate? check_temp->check_base Yes adjust_temp Adjust Temperature (e.g., 60-100 °C) check_temp->adjust_temp No check_reagents Are Reagents Pure and Dry? check_base->check_reagents Yes adjust_base Change Base or Solvent (e.g., K2CO3 in DMF) check_base->adjust_base No purify_reagents Purify/Dry Reagents and Solvent check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes adjust_temp->success adjust_base->success purify_reagents->success

Caption: Troubleshooting logic for low-yield alkylation reactions.

References

Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxybenzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What could be the potential reasons?

Answer:

Low or no product yield can stem from several factors related to reagents, reaction conditions, and potential side reactions. Below is a summary of possible causes and corresponding troubleshooting steps.

Potential CauseRecommended Solutions
Degraded Reagents The brominating agent, such as N-Bromosuccinimide (NBS), may have degraded over time. The radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, can also lose activity if not stored properly. Ensure you are using fresh, high-purity reagents.
Insufficient Initiation Radical reactions require proper initiation. If using a chemical initiator like AIBN, ensure the reaction temperature is sufficient for its decomposition (around 70-80 °C). For photochemical initiation, verify that the light source provides the appropriate wavelength and intensity to initiate the reaction.
Presence of Inhibitors Radical scavengers, such as oxygen or impurities in the starting material or solvent, can inhibit the chain reaction. Degas the solvent by bubbling an inert gas like nitrogen or argon through it before starting the reaction.
Incorrect Reaction Conditions The choice of solvent and temperature is crucial. Non-polar solvents like carbon tetrachloride or cyclohexane are typically used for radical bromination. Ensure the reaction is performed at the optimal temperature for the chosen initiator and solvent.

Issue 2: Presence of Multiple Products in the Reaction Mixture

Question: My reaction mixture shows the presence of several unexpected products alongside the desired this compound. How can I improve the selectivity?

Answer:

The formation of multiple products indicates a lack of selectivity in the bromination reaction. The primary culprits are often over-bromination and competing reactions.

Potential CauseRecommended Solutions
Over-bromination Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of the dibrominated byproduct, 1-(dibromomethyl)-2-fluoro-6-methoxybenzene. To minimize this, use a slight excess of the starting material, 2-fluoro-6-methoxytoluene, relative to the brominating agent. Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
Aromatic Ring Bromination The electron-donating fluoro and methoxy groups can activate the aromatic ring, making it susceptible to electrophilic aromatic substitution, especially if free bromine is present. Using N-Bromosuccinimide (NBS) as the brominating agent is recommended as it maintains a low and steady concentration of bromine, which favors radical benzylic bromination over electrophilic aromatic bromination.
Hydrolysis of the Product This compound is susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of 2-Fluoro-6-methoxybenzyl alcohol. Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere.
Ether Formation If an alcohol is used as a solvent or is present as an impurity, it can react with the product to form an ether byproduct. Use a non-alcoholic, inert solvent for the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and analysis of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities can be categorized based on their origin:

  • From the Starting Material: Impurities present in the starting material, 2-fluoro-6-methoxytoluene, will be carried through the reaction. It is crucial to start with a high-purity substrate.

  • From the Reaction:

    • Unreacted Starting Material: 2-Fluoro-6-methoxytoluene.

    • Over-bromination Product: 1-(Dibromomethyl)-2-fluoro-6-methoxybenzene.

    • Hydrolysis Product: 2-Fluoro-6-methoxybenzyl alcohol.[1]

    • Oxidation Product: 2-Fluoro-6-methoxybenzaldehyde.

    • Ether Byproducts: Formed if alcohols are present.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities by separating them and providing their mass spectra for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is a powerful tool for quantifying the levels of the main product and its impurities. Developing a gradient method can effectively separate compounds with different polarities.

Q3: What is a typical experimental protocol for the synthesis of this compound?

A3: A general protocol using N-Bromosuccinimide (NBS) and a radical initiator is as follows:

Materials:

  • 2-Fluoro-6-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Anhydrous Carbon Tetrachloride (or another suitable non-polar solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 2-Fluoro-6-methoxytoluene in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Degas the solution by bubbling inert gas through it for 15-20 minutes.

  • Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the flask.

  • Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure.

Q4: Can you provide a starting point for an HPLC method to analyze the reaction mixture?

A4: A reverse-phase HPLC method would be a suitable starting point.

ParameterRecommendation
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 10% B to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the aromatic compounds absorb (e.g., 254 nm or 270 nm).
Column Temperature 25-30 °C

Method optimization will be necessary to achieve the best separation of all components.

Visualizing Impurity Formation and Troubleshooting

To aid in understanding the potential reaction pathways and the troubleshooting process, the following diagrams are provided.

Impurity_Formation_Pathways SM 2-Fluoro-6-methoxytoluene (Starting Material) Product This compound (Desired Product) SM->Product Radical Bromination (NBS, Initiator) Dibromo 1-(Dibromomethyl)-2-fluoro-6-methoxybenzene (Over-bromination) Product->Dibromo Further Bromination Alcohol 2-Fluoro-6-methoxybenzyl alcohol (Hydrolysis) Product->Alcohol H2O Ether Ether Byproduct Product->Ether ROH Aldehyde 2-Fluoro-6-methoxybenzaldehyde (Oxidation) Alcohol->Aldehyde Oxidation

Caption: Potential reaction pathways leading to the formation of common impurities during the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue start Start Experiment analyze Analyze Reaction Mixture (TLC, GC-MS, HPLC) start->analyze low_yield Low Yield? analyze->low_yield check_reagents Check Reagent Quality (NBS, Initiator) check_reagents->start check_conditions Verify Reaction Conditions (Temperature, Atmosphere) check_conditions->start optimize_stoichiometry Optimize Stoichiometry (Substrate:NBS ratio) optimize_stoichiometry->start purify Purify Product (Column Chromatography) end Pure Product purify->end low_yield->purify No multiple_products Multiple Products? low_yield->multiple_products No issue_reagents Degraded Reagents low_yield->issue_reagents Yes multiple_products->purify No issue_conditions Incorrect Conditions multiple_products->issue_conditions Yes issue_overbromination Over-bromination/ Side Reactions multiple_products->issue_overbromination No issue_reagents->check_reagents issue_conditions->check_conditions issue_overbromination->optimize_stoichiometry

Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

References

strategies to prevent byproduct formation with 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzyl bromide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing byproduct formation during their experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed when using this compound in alkylation reactions?

A1: While byproduct formation is highly dependent on the specific reaction conditions (substrate, base, solvent, temperature), several common side products can be anticipated:

  • 2-Fluoro-6-methoxybenzyl alcohol: This is a result of hydrolysis of the benzyl bromide. It can occur if there is residual water in the reaction mixture or during aqueous workup.

  • Bis(2-fluoro-6-methoxyphenyl)methane: This can arise from the self-condensation of the benzyl bromide, particularly under conditions that favor carbocation formation.

  • Over-alkylation products: If the nucleophile has multiple reactive sites or if the mono-alkylated product is more nucleophilic than the starting material, di- or poly-alkylation can occur.

  • Elimination byproducts: Although less common for benzyl bromides, under strongly basic conditions, elimination of HBr could lead to the formation of a reactive ortho-quinone methide intermediate, which can then polymerize or react with other species in the mixture.

Q2: How do the fluoro and methoxy substituents on the aromatic ring influence the reactivity and potential for byproduct formation?

A2: The electronic effects of the ortho-substituents play a significant role:

  • The methoxy group is electron-donating through resonance, which can stabilize a developing positive charge on the benzylic carbon. This may promote reactions with more SN1 character, potentially leading to side reactions involving a carbocation intermediate.

  • The fluoro group is electron-withdrawing through induction, which can destabilize a carbocation. This effect, combined with the steric hindrance from two ortho substituents, generally favors an SN2 mechanism.

  • The interplay of these effects suggests that this compound is a reactive alkylating agent, but careful control of reaction conditions is crucial to favor the desired SN2 pathway and minimize side reactions.

Q3: I am observing a significant amount of the corresponding alcohol of my starting material. How can I prevent hydrolysis?

A3: Hydrolysis is a common issue. To minimize the formation of 2-Fluoro-6-methoxybenzyl alcohol, consider the following:

  • Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. Use of freshly distilled solvents and oven-dried glassware is recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.

  • Choice of base: Use a non-nucleophilic base that will not introduce water. For instance, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred over hydroxides.

  • Temperature control: Lowering the reaction temperature can often reduce the rate of hydrolysis relative to the desired alkylation.

Q4: My reaction is producing a complex mixture of products, possibly due to over-alkylation. What strategies can I employ to favor mono-alkylation?

A4: To control the extent of alkylation:

  • Stoichiometry control: Use a slight excess of the nucleophile relative to this compound. This ensures the benzyl bromide is consumed before it can react with the mono-alkylated product.

  • Slow addition: Add the this compound slowly to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting nucleophile.

  • Temperature: Lowering the temperature can sometimes improve selectivity for mono-alkylation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product - Incomplete reaction- Hydrolysis of starting material- Competing elimination reaction- Increase reaction time or temperature cautiously.- Ensure anhydrous conditions.- Use a non-nucleophilic, sterically hindered base.
Formation of 2-Fluoro-6-methoxybenzyl alcohol - Presence of water in the reaction- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Observation of over-alkylation products - Stoichiometry favors poly-alkylation- High concentration of alkylating agent- Use an excess of the nucleophile.- Add this compound slowly.
Formation of polymeric material - Self-condensation or polymerization of elimination byproduct- Use milder reaction conditions (lower temperature, weaker base).- Maintain a low concentration of the benzyl bromide.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Over-alkylation

This protocol is designed for the mono-alkylation of a primary or secondary amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Reaction Setup: Stir the mixture under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution over a period of 30-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. The filtrate can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Protocol 2: General Procedure for O-Alkylation under Anhydrous Conditions

This protocol is suitable for the alkylation of a phenol or an alcohol.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the alcohol or phenol (1.1 equivalents) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Byproduct_Formation_Pathways A This compound B Desired Alkylated Product A->B Nucleophile (Desired Pathway) C 2-Fluoro-6-methoxybenzyl alcohol (Hydrolysis) A->C H₂O E Elimination/Polymerization Products A->E Strong Base F Self-condensation Product A->F Lewis Acid / Heat D Over-alkylation Product B->D Excess Benzyl Bromide

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Start check_completion Reaction Complete? start->check_completion check_completion->start No, continue reaction analyze Analyze Crude Product (TLC, LC-MS, NMR) check_completion->analyze Yes desired_product Desired Product is Major analyze->desired_product byproducts Significant Byproducts Observed analyze->byproducts end Purify Product desired_product->end identify_byproduct Identify Byproduct Type byproducts->identify_byproduct hydrolysis Hydrolysis Product (Alcohol) identify_byproduct->hydrolysis Alcohol byproduct over_alkylation Over-alkylation identify_byproduct->over_alkylation Higher MW product elimination Elimination/Polymer identify_byproduct->elimination Polymeric material optimize_hydrolysis Use Anhydrous Conditions Lower Temperature hydrolysis->optimize_hydrolysis optimize_over_alkylation Adjust Stoichiometry Slow Addition over_alkylation->optimize_over_alkylation optimize_elimination Use Weaker/Bulky Base Lower Temperature elimination->optimize_elimination optimize_hydrolysis->start optimize_over_alkylation->start optimize_elimination->start

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

Technical Support Center: Solvent Effects on 2-Fluoro-6-methoxybenzyl Bromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting experiments involving the reactivity of 2-Fluoro-6-methoxybenzyl bromide, with a particular focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for nucleophilic substitution of this compound?

A1: The reaction mechanism for this compound is highly dependent on the solvent and the nucleophile. Due to the presence of the electron-donating methoxy group and the resonance stabilization of the benzyl system, the formation of a benzylic carbocation is facilitated, suggesting a propensity towards an SN1 mechanism. However, being a primary benzylic halide, it is also susceptible to a concerted SN2 pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents.[1][2][3][4] The fluorine atom, being electron-withdrawing, can have a modest destabilizing effect on the adjacent carbocation, potentially favoring the SN2 pathway more than an unsubstituted benzyl bromide. The choice of solvent will be a critical determinant; polar protic solvents will favor the SN1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents will enhance the nucleophilicity of anionic nucleophiles, favoring the SN2 mechanism.[2][5]

Q2: How do polar protic and polar aprotic solvents affect the reactivity of this compound?

A2:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They will significantly stabilize the benzylic carbocation intermediate and the bromide leaving group, thereby accelerating SN1 reactions.[2] However, they can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down SN2 reactions. For solvolysis reactions where the solvent itself is the nucleophile, polar protic solvents are essential.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are excellent at solvating cations but are less effective at solvating anions. This leaves the anionic nucleophile "naked" and highly reactive, which significantly accelerates SN2 reactions.[5] In these solvents, the reaction of this compound with a strong nucleophile is more likely to proceed via an SN2 mechanism.

Q3: I am observing a mixture of substitution and elimination products. How can I favor the substitution reaction?

A3: The formation of elimination (E1 or E2) products can compete with substitution. To favor substitution:

  • For SN2 conditions: Use a strong, non-basic nucleophile. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. Avoid sterically hindered, strong bases like tert-butoxide. Lowering the reaction temperature generally favors substitution over elimination.

  • For SN1 conditions: While more challenging to control, using a weakly basic nucleophile in a polar protic solvent at lower temperatures can favor SN1 over E1.

Q4: My reaction is proceeding very slowly. What are some potential reasons and solutions?

A4: Slow reaction rates can be due to several factors:

  • Poor Solvent Choice: If you are attempting an SN2 reaction in a polar protic solvent, the nucleophile may be overly solvated. Consider switching to a polar aprotic solvent like acetonitrile or DMF.

  • Weak Nucleophile: For an SN2 reaction, ensure your nucleophile is sufficiently strong. If you are performing an SN1 solvolysis, the reaction rate is independent of the nucleophile concentration but highly dependent on the solvent's ionizing power.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A modest increase in temperature may be necessary.

  • Instability of Reactants: Ensure the this compound and the nucleophile have not degraded. It is advisable to use freshly purified or commercially available high-purity reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incorrect solvent for the desired mechanism (e.g., protic for SN2).For SN2, switch to a polar aprotic solvent (e.g., acetonitrile, DMSO). For SN1, use a polar protic solvent (e.g., 80% ethanol).
Deactivated nucleophile.Ensure the nucleophile is not degraded or overly solvated by a protic solvent in an intended SN2 reaction.
Competing elimination reaction.Use a less basic nucleophile and/or lower the reaction temperature.
Formation of multiple products Mixed SN1/SN2 mechanism.To favor SN1, use a more polar protic solvent and a weak nucleophile. To favor SN2, use a strong nucleophile in a polar aprotic solvent.
Reaction with solvent (solvolysis).If solvolysis is not the intended reaction, use an inert, aprotic solvent.
Inconsistent kinetic data Temperature fluctuations.Use a constant temperature bath to maintain a stable reaction temperature.[6]
Impurities in the substrate or solvent.Purify the this compound and use high-purity, dry solvents.
Inaccurate concentration measurements.Calibrate all volumetric glassware and ensure accurate preparation of stock solutions.

Data Presentation: Solvent Effects on Benzyl Halide Reactivity

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
4-Methoxybenzyl chloride20% Acetonitrile in Water252.2[7]
Benzyl chloride20% Acetonitrile in Water252.0 x 10⁻⁶[7]
3,4-Dinitrobenzyl chloride20% Acetonitrile in Water251.1 x 10⁻⁸[7]
Benzyl bromide80% Ethanol25(Qualitatively faster than benzyl chloride)[8]
4-Methoxybenzyl bromide80% Ethanol25(Expected to be significantly faster than benzyl bromide)[8]

Note: The presence of a methoxy group dramatically increases the rate of solvolysis due to its electron-donating nature, which stabilizes the carbocation intermediate in an SN1 reaction. The fluoro group at the 2-position will likely have a modest rate-retarding effect due to its electron-withdrawing inductive effect.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Study of Solvolysis (SN1)

This protocol describes a conductometric method for determining the rate of solvolysis of this compound in a polar protic solvent mixture (e.g., 80% ethanol/water). The reaction produces HBr, which increases the conductivity of the solution over time.

Materials:

  • This compound

  • High-purity ethanol

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a small amount of a suitable dry solvent (e.g., acetone). Prepare the desired solvolysis solvent mixture (e.g., 80% v/v ethanol in water).

  • Temperature Equilibration: Place the solvolysis solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation of Reaction: Rapidly inject a small, known volume of the this compound stock solution into the temperature-equilibrated solvent with vigorous stirring to ensure rapid mixing. Start the stopwatch immediately.

  • Data Collection: Monitor the change in conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reading is stable).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this line will be -k.

Protocol 2: General Procedure for Kinetic Study of Nucleophilic Substitution (SN2)

This protocol outlines a method for following the rate of an SN2 reaction, for example, with a nucleophile like sodium azide in a polar aprotic solvent like acetonitrile. The disappearance of the nucleophile or the appearance of the product can be monitored by techniques such as HPLC or titration.

Materials:

  • This compound

  • A strong nucleophile (e.g., sodium azide)

  • High-purity polar aprotic solvent (e.g., acetonitrile)

  • Constant temperature bath

  • Reaction vials with septa

  • Syringes

  • HPLC or titration equipment

  • Internal standard (for HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the chosen solvent. If using HPLC, include an internal standard in the reaction mixture.

  • Reaction Setup: In a series of reaction vials, place the nucleophile solution and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation of Reaction: To each vial, add a known volume of the pre-heated this compound stock solution to initiate the reaction. Start the stopwatch.

  • Quenching and Analysis: At predetermined time intervals, quench the reaction in one of the vials by adding a suitable quenching agent (e.g., a large volume of cold solvent). Analyze the composition of the quenched mixture by HPLC or titration to determine the concentration of the reactant or product.

  • Data Analysis: The second-order rate constant can be determined by plotting 1/[Reactant] versus time (if initial concentrations are equal) or by using the integrated second-order rate law if the concentrations are different.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Substrate, Nucleophile) C Equilibrate Reactants to Desired Temperature A->C B Select Solvent (Protic vs. Aprotic) B->C D Initiate Reaction & Start Timer C->D E Monitor Reaction Progress (e.g., Conductivity, HPLC) D->E F Quench Aliquots at Time Intervals D->F H Plot Kinetic Data E->H G Analyze Samples F->G G->H I Determine Rate Constant (k) H->I

Caption: Workflow for a typical kinetic study of this compound reactivity.

SN1_vs_SN2_Pathway cluster_substrate This compound cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Substrate Ar-CH₂Br Carbocation Carbocation Intermediate [Ar-CH₂]⁺ Substrate->Carbocation Slow, Rate-determining Transition_State Transition State [Nu---CH₂(Ar)---Br]⁻ Substrate->Transition_State Concerted, + Strong Nucleophile SN1_Solvent Polar Protic Solvent (e.g., EtOH, H₂O) SN1_Solvent->Carbocation Stabilizes SN1_Product Substitution Product Carbocation->SN1_Product Fast, + Nucleophile SN2_Solvent Polar Aprotic Solvent (e.g., Acetone, MeCN) SN2_Solvent->Transition_State Favors SN2_Product Substitution Product Transition_State->SN2_Product

Caption: Competing SN1 and SN2 pathways for this compound.

References

Technical Support Center: 2-Fluoro-6-methoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in organic synthesis.

Troubleshooting Guide

This section addresses common issues encountered during reactions and workup procedures involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently basic conditions: The nucleophile may not be fully deprotonated. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Steric hindrance: The nucleophile or substrate may be sterically bulky, slowing the reaction. 4. Poor solvent choice: The solvent may not adequately dissolve the reactants or favor the desired reaction pathway.1. Use a stronger base (e.g., NaH instead of K₂CO₃ for O-alkylation) or increase the equivalents of the base. 2. Increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. 3. Consider a less hindered nucleophile or a different synthetic route if possible. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. 4. Switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate Sₙ2 reactions.
Formation of Multiple Products 1. Over-alkylation: In the case of primary amines or other nucleophiles with multiple reactive sites, di- or poly-alkylation can occur. 2. Elimination side reaction: Strong, bulky bases can promote the elimination of HBr to form a styrene derivative.1. Use a larger excess of the nucleophile relative to the benzyl bromide. Alternatively, add the benzyl bromide slowly to the reaction mixture. 2. Use a less sterically hindered, non-nucleophilic base. Running the reaction at a lower temperature can also favor substitution over elimination.
Difficult Product Purification 1. Presence of unreacted benzyl bromide: The starting material can co-elute with the product during chromatography. 2. Formation of benzyl alcohol: The benzyl bromide may hydrolyze during aqueous workup.1. Unreacted benzyl bromide can sometimes be removed by washing the organic layer with a dilute solution of a nucleophilic scavenger, such as sodium thiosulfate or a secondary amine like diethylamine, before standard aqueous workup. 2. Minimize the time the reaction mixture is in contact with water during the workup. Ensure the organic layer is thoroughly dried before solvent evaporation. Benzyl alcohol can often be separated from the desired product by column chromatography.
Emulsion Formation During Workup 1. Use of polar aprotic solvents like DMF or DMSO: These solvents can be difficult to completely remove with aqueous washes and can lead to emulsions.1. Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound?

A1: this compound is an electrophilic alkylating agent commonly used in nucleophilic substitution reactions. As a benzyl bromide, it is susceptible to Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, and thiols. The presence of the electron-withdrawing fluorine atom can slightly increase the electrophilicity of the benzylic carbon, while the electron-donating methoxy group can have an opposing effect. The ortho-substitution pattern can also introduce some steric hindrance.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and moisture. Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood.

Q3: How can I monitor the progress of my reaction with this compound?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common TLC stain for visualizing the consumption of the benzyl bromide and the formation of the product is potassium permanganate.

Q4: I am performing an O-alkylation of a phenol with this compound and K₂CO₃ in acetone, but the reaction is very slow. What can I do?

A4: For O-alkylation of phenols, stronger bases are often more effective. Consider switching to sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. This will ensure complete deprotonation of the phenol to the more nucleophilic phenoxide. Additionally, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate.

Q5: What is a standard workup procedure for an N-alkylation reaction using this compound?

A5: A general workup procedure for an N-alkylation reaction is as follows:

  • Cool the reaction mixture to room temperature.

  • If a solid base like K₂CO₃ was used, it can be filtered off.

  • The reaction mixture is then typically diluted with an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine.[1]

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • The crude product is then purified, usually by flash column chromatography on silica gel.[1]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetone).

  • Base Addition: Add a base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) to the flask and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • If the reaction was performed in DMF, dilute with ethyl acetate and wash with water (3x) and then brine. If in acetone, filter off the inorganic salts and concentrate the filtrate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for N-Alkylation of a Primary Amine
  • Reaction Setup: To a round-bottom flask, add the primary amine (1.0 eq), a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq), and a suitable solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Add this compound (1.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off any inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Reactants: - Nucleophile (Amine/Phenol) - this compound - Base (e.g., K2CO3, NaH) solvent Solvent (e.g., DMF, Acetone) reactants->solvent reaction_conditions Stirring Heating (optional) solvent->reaction_conditions quench Quenching (e.g., Water) reaction_conditions->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction wash Aqueous Washes (Water, Brine) extraction->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: A generalized experimental workflow for reactions involving this compound.

Troubleshooting_Logic start Low Product Yield check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes increase_base Use a stronger base (e.g., NaH) check_base->increase_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase reaction temperature check_temp->increase_temp No change_solvent Switch to a polar aprotic solvent (e.g., DMF) check_solvent->change_solvent No end Problem Addressed check_solvent->end Yes (Consider other factors like steric hindrance or reagent purity) increase_base->end increase_temp->end change_solvent->end

Caption: A logical troubleshooting guide for addressing low product yield in reactions.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Compounds Synthesized with 2-Fluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the precise structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of the structural elucidation of molecules functionalized with 2-Fluoro-6-methoxybenzyl bromide. It further contrasts this reagent with commercially available alternatives, offering insights into their relative performance based on established chemical principles and available data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction to this compound in Synthesis

This compound is a versatile reagent employed in the introduction of the 2-fluoro-6-methoxybenzyl moiety onto various nucleophilic substrates. This structural motif is of interest in drug discovery due to the unique electronic properties conferred by the fluorine and methoxy substituents, which can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The primary application of this reagent lies in nucleophilic substitution reactions, particularly the alkylation of phenols, amines, and thiols.

Core Analytical Techniques for Structural Confirmation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research. For compounds synthesized using this compound, a combination of spectroscopic techniques is essential.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to confirm successful benzylation include the benzylic protons (typically a singlet around 5.0-5.5 ppm) and the aromatic protons of the 2-fluoro-6-methoxybenzyl group, which will exhibit characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of the 2-fluoro-6-methoxybenzyl group is confirmed by the characteristic chemical shifts of its aromatic carbons, with the carbon bearing the fluorine atom showing a large coupling constant (¹JCF).

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a singlet for the fluorine atom in the 2-fluoro-6-methoxybenzyl moiety, providing definitive evidence of its incorporation.

2. Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight of the synthesized compound and for obtaining fragmentation patterns that support the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

3. X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and stereochemistry.[1]

Hypothetical Reaction: O-Alkylation of 4-Nitrophenol

To illustrate the practical application and structural confirmation process, we will consider the hypothetical O-alkylation of 4-nitrophenol with this compound. This reaction is a classic example of a Williamson ether synthesis.

Reaction Scheme:

reagent1 This compound plus1 + reagent2 4-Nitrophenol arrow product 1-Fluoro-3-methoxy-2-((4-nitrophenoxy)methyl)benzene plus2 Base (e.g., K2CO3) Solvent (e.g., Acetone)

Figure 1: Hypothetical Williamson Ether Synthesis.

Comparison with Alternative Benzylating Agents

Several alternative benzylating agents are commercially available. A comparison with these reagents can help researchers select the most appropriate one for their specific synthetic needs. The reactivity of benzyl bromides in nucleophilic substitution reactions is influenced by both steric and electronic factors.[2]

ReagentStructureKey Comparative Aspects
This compound 2-(Bromomethyl)-1-fluoro-3-methoxybenzeneThe ortho-fluoro and -methoxy groups may introduce steric hindrance, potentially reducing the reaction rate compared to less substituted analogues. The electron-withdrawing nature of the fluorine atom could slightly decrease the stability of a potential benzylic carbocation in an SN1-type mechanism.
2-Fluorobenzyl bromide [3]1-(Bromomethyl)-2-fluorobenzeneLess sterically hindered than the primary compound. The single ortho-fluoro group is electron-withdrawing.
4-Fluorobenzyl bromide [4][5]1-(Bromomethyl)-4-fluorobenzeneMinimal steric hindrance from the para-substituent. The electronic effect of the fluorine atom is less pronounced at the para position.
4-Methoxybenzyl bromide [6][7][8][9][10]1-(Bromomethyl)-4-methoxybenzeneThe para-methoxy group is electron-donating, which can stabilize a developing positive charge on the benzylic carbon, potentially favoring an SN1-type pathway.
Benzyl Bromide (Bromomethyl)benzeneThe unsubstituted parent compound, generally considered a highly reactive and reliable alkylating agent.[11]

Table 1: Comparison of this compound with Alternative Reagents.

Data Presentation: Expected Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the hypothetical product, 1-fluoro-3-methoxy-2-((4-nitrophenoxy)methyl)benzene, based on known substituent effects. Actual experimental values may vary.

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
Benzylic CH₂~5.2~65
Methoxy CH₃~3.9~56
Aromatic CH (2-F-6-MeO-Bn)6.8 - 7.4110 - 160 (with C-F coupling)
Aromatic CH (4-NO₂-Ph)7.0 - 8.3115 - 165

Table 2: Predicted NMR Data for the Hypothetical Product.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol

This protocol provides a general procedure for the O-alkylation of a phenol using a benzyl bromide derivative.

Materials:

  • Substituted Phenol (1.0 eq)

  • Benzyl Bromide Derivative (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone or Acetonitrile (solvent)

Procedure:

  • To a stirred solution of the phenol in the chosen solvent, add potassium carbonate.

  • Add the benzyl bromide derivative to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Confirmation Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis O-Alkylation Reaction Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed Xray->Confirmed

Figure 2: Workflow for Structural Confirmation.

Conclusion

The structural confirmation of compounds synthesized with this compound relies on a suite of standard analytical techniques, with NMR spectroscopy and mass spectrometry being indispensable. While direct comparative studies are limited, an analysis of the structural features of this compound and its alternatives allows for predictions of their relative reactivity. The choice of benzylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate and the desired reactivity profile. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers working with these compounds.

References

A Comparative Analysis of Fluorinated Versus Non-Fluorinated Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a benzyl group is a fundamental transformation in organic synthesis, crucial for protecting groups, and for the synthesis of various pharmacologically active molecules. The choice of the benzylating agent can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of fluorinated and non-fluorinated benzylating agents, offering insights into their reactivity and applications, supported by experimental data.

Performance Comparison: Fluorinated vs. Non-Fluorinated Benzylating Agents

The reactivity of a benzylating agent is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can affect the electrophilicity of the benzylic carbon and the stability of the transition state in nucleophilic substitution reactions.

Williamson Ether Synthesis of Methyl-α-D-mannopyranoside

A key method for the formation of ether linkages is the Williamson ether synthesis, a versatile Sɴ2 reaction between an alkoxide and an alkyl halide.[1][2] The following table presents a comparative study of the benzylation of methyl-α-D-mannopyranoside with a non-fluorinated benzyl bromide and various fluorinated analogues. This data highlights the impact of fluorine substitution on the reaction yield under identical conditions.

Benzylating AgentStructureYield (%)
Benzyl bromideC₆H₅CH₂Br96
2-Fluorobenzyl bromide2-FC₆H₄CH₂Br88
2,6-Difluorobenzyl bromide2,6-F₂C₆H₃CH₂Br13
2,3,5,6-Tetrafluorobenzyl bromide2,3,5,6-F₄C₆HCH₂Br64
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide4-MeO-2,3,5,6-F₄C₆CH₂Br20
2,3,4,5,6-Pentafluorobenzyl bromideC₆F₅CH₂Br16

Reaction conditions: Methyl-α-D-mannopyranoside, benzylating agent (8-10 equivalents), sodium hydride (8-10 equivalents) in DMF at 0 °C to room temperature for 16 hours.

The data indicates that while the monosubstituted 2-fluorobenzyl bromide provides a high yield, increasing the number of fluorine substituents on the aromatic ring generally leads to a significant decrease in the yield of the desired ether under these specific reaction conditions. This suggests that the strong electron-withdrawing nature of multiple fluorine atoms can deactivate the benzylating agent towards nucleophilic attack in this Sɴ2 reaction.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with Benzyl Bromides

This protocol is adapted from the synthesis of benzylated methyl-α-D-mannopyranoside.

Materials:

  • Methyl-α-D-mannopyranoside (1 equivalent)

  • Substituted Benzyl Bromide (8-10 equivalents)

  • Sodium Hydride (60% dispersion in mineral oil, 8-10 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve methyl-α-D-mannopyranoside and the respective benzyl bromide in anhydrous DMF under an argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess sodium hydride by the slow addition of methanol.

  • Remove the volatile materials under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure benzylated product.

Visualizing the Workflow: Williamson Ether Synthesis

The following diagram illustrates the general workflow for the Williamson ether synthesis, a key experimental procedure discussed in this guide.

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reactants Combine Alcohol, Base (e.g., NaH), and Solvent (e.g., DMF) start->reactants add_benzyl Add Benzylating Agent reactants->add_benzyl stir Stir at appropriate temperature add_benzyl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent and Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product chromatography->characterize end End characterize->end

Williamson Ether Synthesis Workflow

Discussion

The comparative data presented suggests that the electronic effects of fluorine substituents play a crucial role in the reactivity of benzylating agents in Sɴ2 reactions. While a single fluorine atom in the ortho position to the benzylic carbon does not significantly diminish the reactivity, polysubstitution with strongly electron-withdrawing fluorine atoms appears to have a detrimental effect on the yield, at least with the carbohydrate substrate tested. This is likely due to the inductive electron withdrawal effect of the fluorine atoms, which reduces the electron density at the benzylic carbon, making it less susceptible to nucleophilic attack.

For drug development professionals, this implies that while fluorinated benzyl groups can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of a molecule, the choice of the specific fluorinated benzylating agent and the reaction conditions must be carefully considered to ensure efficient synthesis. In cases where polysubstituted fluorinated benzyl groups are desired, alternative benzylation methods or optimization of the Williamson ether synthesis conditions may be necessary to achieve satisfactory yields.

References

Unveiling the Strategic Advantages of 2-Fluoro-6-methoxybenzyl Bromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of benzylating agents, 2-Fluoro-6-methoxybenzyl bromide has emerged as a reagent with unique properties that offer distinct advantages over its more conventional counterparts. This guide provides an objective comparison of this compound with similar reagents, supported by a theoretical framework and illustrative experimental protocols.

The strategic placement of both a fluorine and a methoxy group at the ortho-positions of the benzyl bromide core imparts a unique combination of electronic and steric effects. These modifications influence the reagent's reactivity, the stability of the resulting protected group, and the conditions required for its subsequent cleavage, offering a nuanced tool for complex molecular architecture.

Enhanced Reactivity and Modulated Stability: A Comparative Overview

While direct, side-by-side comparative studies with extensive quantitative data are not abundantly available in the public literature, the known effects of ortho-substituents on the reactivity of benzyl halides allow for a strong inferential comparison. The electron-donating methoxy group can stabilize a developing positive charge at the benzylic position, potentially accelerating SN1-type reactions. Conversely, the electron-withdrawing nature of the fluorine atom can modulate this effect, leading to a finely tuned reactivity profile.

To illustrate the potential advantages, a qualitative comparison with common benzylating agents is presented below.

ReagentKey Structural FeatureAnticipated Reactivity ProfileCommon Deprotection Methods
Benzyl Bromide (BnBr)Unsubstituted aromatic ringStandard reactivity for a benzylic halide.Hydrogenolysis (e.g., H₂, Pd/C), strong acids.
p-Methoxybenzyl Bromide (PMBBr)Electron-donating methoxy group in the para-positionIncreased reactivity towards SN1 pathways due to resonance stabilization of the carbocation.Oxidative cleavage (e.g., DDQ, CAN), strong acids (e.g., TFA).
This compound Ortho-fluoro (electron-withdrawing) and ortho-methoxy (electron-donating) groupsPotentially moderated reactivity compared to PMBBr, offering a different selectivity window. The ortho-substituents may also introduce steric hindrance, influencing substrate scope.Expected to be cleavable under oxidative and/or acidic conditions, with the potential for unique cleavage conditions due to the combined electronic effects.
2,4-Dimethoxybenzyl Bromide (DMBBr)Two electron-donating methoxy groupsHighly reactive and forms a very acid-labile protecting group.Very mild acidic conditions (e.g., dilute TFA).

The Unique Role of Ortho-Substituents: A Deeper Dive

The advantages of this compound stem from the interplay between its two ortho-substituents.

Modulated Reactivity for Enhanced Selectivity: The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (fluoro) in close proximity creates a unique electronic environment. This can lead to a more nuanced reactivity compared to reagents with single or multiple electron-donating groups, such as PMBBr or DMBBr. This moderated reactivity can be advantageous in the selective protection of one hydroxyl group in the presence of others with slightly different steric or electronic environments.

Potential for Orthogonal Deprotection Strategies: While sharing cleavage pathways with other benzyl-type protecting groups (oxidative and acidic), the specific electronic nature of the 2-fluoro-6-methoxybenzyl group may allow for deprotection under conditions that leave other protecting groups, like standard benzyl or even p-methoxybenzyl ethers, intact. This opens up possibilities for more complex and efficient synthetic strategies. For instance, the fluorine substituent might influence the susceptibility of the aromatic ring to oxidative cleavage, potentially requiring different reagents or conditions compared to the standard PMB group.

Impact on Physicochemical Properties: The incorporation of a fluorine atom can subtly alter the physicochemical properties of the protected molecule, such as lipophilicity and conformational preference. In the context of drug discovery and development, such modifications can be beneficial for improving pharmacokinetic profiles.

Illustrative Experimental Protocols

While specific published data for direct comparisons is limited, the following protocols for the introduction and cleavage of a related and well-documented protecting group, the p-methoxybenzyl (PMB) ether, can serve as a foundational methodology for the use of this compound. Researchers should consider these as starting points for optimization.

General Protocol for O-Benzylation (Protection)

This protocol describes a typical Williamson ether synthesis for the introduction of a benzyl-type protecting group to an alcohol.

dot

Protection_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol (Substrate) Mixing Combine Alcohol, Base, and Solvent Alcohol->Mixing Base Base (e.g., NaH) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Mixing Reagent This compound Addition Add Benzylating Reagent Reagent->Addition Mixing->Addition Formation of Alkoxide Stirring Stir at appropriate temperature Addition->Stirring Quench Quench Reaction Stirring->Quench Reaction complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Protected Alcohol Purification->Product

Caption: General workflow for the protection of an alcohol using a benzylating agent.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • This compound (1.1 eq)

Procedure:

  • To a solution of the alcohol in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in a minimal amount of anhydrous DMF (or THF) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Oxidative Deprotection

This protocol is based on the cleavage of the related p-methoxybenzyl (PMB) ether using DDQ.

dot

Deprotection_Pathway Protected_Alcohol 2-Fluoro-6-methoxybenzyl Protected Alcohol Reaction_Mixture Reaction Mixture Protected_Alcohol->Reaction_Mixture DDQ DDQ (Oxidizing Agent) DDQ->Reaction_Mixture Solvent_System Solvent System (e.g., CH2Cl2/H2O) Solvent_System->Reaction_Mixture Workup Aqueous Work-up & Purification Reaction_Mixture->Workup Stir at room temperature Deprotected_Alcohol Deprotected Alcohol Workup->Deprotected_Alcohol Byproduct 2-Fluoro-6-methoxybenzaldehyde Workup->Byproduct

Caption: Oxidative cleavage of a 2-Fluoro-6-methoxybenzyl ether.

Materials:

  • 2-Fluoro-6-methoxybenzyl protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

  • Add DDQ to the solution at room temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC). The reaction mixture may change color.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Conclusion

This compound represents a valuable, albeit less commonly cited, tool in the synthetic chemist's arsenal. Its unique substitution pattern offers the potential for modulated reactivity and selective deprotection, providing advantages in the synthesis of complex molecules where fine-tuning of protecting group strategy is paramount. While more direct comparative studies are needed to fully quantify its benefits, the theoretical advantages and the foundational protocols presented here provide a strong basis for its exploration and application in innovative synthetic endeavors. Researchers are encouraged to explore its use, particularly in scenarios requiring a benzyl-type protecting group with a reactivity profile distinct from the more conventional options.

A Comparative Guide to 2-Fluoro-6-methoxybenzyl Bromide and Its Alternatives for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant of success. For researchers, scientists, and professionals in drug development, the choice of a benzyl-type protecting group often involves a nuanced consideration of stability, ease of introduction, and conditions required for its removal. This guide provides a comprehensive comparison of 2-Fluoro-6-methoxybenzyl bromide with its common alternatives, offering insights into their respective performance based on available experimental data.

Introduction to Benzyl-Type Protecting Groups

Benzyl ethers are a cornerstone in the protection of alcohols due to their general stability across a wide range of reaction conditions, including acidic and basic media. The parent benzyl group is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base and is most commonly removed by catalytic hydrogenolysis. However, the demands of complex syntheses have spurred the development of substituted benzyl ethers that offer a broader spectrum of reactivity and orthogonality. The electronic properties of substituents on the aromatic ring significantly influence the stability and cleavage conditions of the corresponding benzyl ether.

This guide focuses on the 2-Fluoro-6-methoxybenzyl (FMB) group and compares it with the standard Benzyl (Bn) group and the widely used p-Methoxybenzyl (PMB) group.

Performance Comparison: A Data-Driven Analysis

The selection of an appropriate benzylating agent is often guided by factors such as the yield of the protection reaction, the stability of the protecting group throughout subsequent synthetic steps, and the efficiency and selectivity of its eventual removal. The following table summarizes the key characteristics and performance of this compound and its alternatives.

Characteristic2-Fluoro-6-methoxybenzyl (FMB)Benzyl (Bn)p-Methoxybenzyl (PMB)
Reagent This compoundBenzyl bromide (BnBr)p-Methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br)
Introduction Yield Substrate-dependent, can be high.Generally high (often >90%).Generally high (often >90%).
Stability
- Acidic ConditionsGenerally stable, but potentially more labile than Bn.Very stable.More labile than Bn, cleavable with strong acids like TFA.[1][2]
- Basic ConditionsStable.Stable.Stable.
- Oxidative ConditionsExpected to be more resistant to cleavage than PMB.Generally stable, but can be cleaved under harsh conditions.Readily cleaved by DDQ or CAN.[1]
- Reductive (H₂/Pd-C)Cleavable, potentially at a slower rate than Bn.Readily cleaved.Readily cleaved.
Key Advantage Potential for altered reactivity and NMR spectroscopic handle (¹⁹F NMR).High stability and cost-effective.Orthogonal cleavage via oxidation.
Potential Drawback Higher cost of reagent and potentially slower deprotection.Requires hydrogenolysis for mild removal, which is not compatible with reducible functional groups.Sensitivity to some acidic conditions and oxidative reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative experimental protocols for the introduction and removal of the FMB, Bn, and PMB groups.

Protection of a Primary Alcohol (General Procedure)

Objective: To protect a primary alcohol using a benzyl-type protecting group via the Williamson ether synthesis.

Protocol:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the corresponding benzyl bromide (this compound, Benzyl bromide, or p-Methoxybenzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocols

Objective: To cleave a benzyl-type ether under neutral, reductive conditions.

Protocol:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Objective: To selectively cleave a PMB ether in the presence of other functional groups that are sensitive to hydrogenolysis.

Protocol:

  • Dissolve the PMB-protected alcohol in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided in the DOT language.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-CH₂R') Alcohol->Protected_Alcohol Williamson Ether Synthesis Base Base (e.g., NaH) Reagent R'-CH₂Br (BnBr, PMB-Br, FMB-Br) Protected_Alcohol2 Protected Alcohol (R-O-CH₂R') Deprotected_Alcohol Deprotected Alcohol (R-OH) Protected_Alcohol2->Deprotected_Alcohol H2_PdC H₂ / Pd/C H2_PdC->Protected_Alcohol2 Bn, PMB, FMB DDQ DDQ DDQ->Protected_Alcohol2 PMB (selective) TFA TFA TFA->Protected_Alcohol2 PMB (acid-labile)

General workflow for protection and deprotection of alcohols.

Orthogonality Bn Bn-OR PMB PMB-OR Bn->PMB H₂/Pd-C cleaves both DDQ cleaves only PMB TBDMS TBDMS-OR Bn->TBDMS H₂/Pd-C cleaves Bn TBAF cleaves TBDMS PMB->TBDMS DDQ cleaves PMB TBAF cleaves TBDMS FMB FMB-OR FMB->PMB H₂/Pd-C cleaves both DDQ likely selective for PMB

References

Spectroscopic Analysis: A Comparative Guide to 2-Fluoro-6-methoxybenzyl Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive spectroscopic comparison of 2-Fluoro-6-methoxybenzyl bromide, a key reagent in organic synthesis, with two common alternatives: 4-methoxybenzyl bromide and 2-fluorobenzyl bromide. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their characteristic spectroscopic data to aid in identification, characterization, and quality control.

Introduction

Benzyl bromides are versatile reagents in organic chemistry, widely employed for the introduction of benzyl protective groups and in the synthesis of more complex molecules. The electronic and steric effects of substituents on the aromatic ring significantly influence their reactivity and spectroscopic properties. This guide focuses on the spectroscopic signatures of this compound and compares them with those of 4-methoxybenzyl bromide and 2-fluorobenzyl bromide, providing a baseline for researchers working with these compounds. Due to the limited availability of experimental spectra for this compound in the public domain, predicted data based on established spectroscopic principles and analysis of its structural analogues is presented.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives.

¹H NMR Data (Predicted for this compound)
CompoundAr-H (ppm)-CH₂Br (ppm)-OCH₃ (ppm)
This compound6.8-7.4 (m, 3H)~4.6 (s, 2H)~3.9 (s, 3H)
4-Methoxybenzyl bromide6.88 (d, 2H), 7.32 (d, 2H)4.47 (s, 2H)3.80 (s, 3H)
2-Fluorobenzyl bromide7.0-7.5 (m, 4H)4.59 (s, 2H)-
¹³C NMR Data (Predicted for this compound)
CompoundC-Br (ppm)Ar-C (ppm)Ar-C-O (ppm)Ar-C-F (ppm)-OCH₃ (ppm)
This compound~30~110-135~158~160 (d, ¹JCF)~56
4-Methoxybenzyl bromide33.5114.1, 130.4, 130.8159.4-55.3
2-Fluorobenzyl bromide26.1115.4 (d), 124.4 (d), 129.5, 131.2 (d)-161.2 (d, ¹JCF)-
IR Spectral Data (Predicted for this compound)
CompoundC-H (aromatic) (cm⁻¹)C-H (aliphatic) (cm⁻¹)C=C (aromatic) (cm⁻¹)C-O (ether) (cm⁻¹)C-F (cm⁻¹)C-Br (cm⁻¹)
This compound~3050-3100~2850-2960~1450-1600~1030 & ~1250~1100-1200~600-700
4-Methoxybenzyl bromide3030, 30012959, 2934, 28361611, 1585, 15131249, 1032-635
2-Fluorobenzyl bromide306829271587, 1492, 1456-1230658
Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound218/220 (Br isotopes)139 (M-Br)⁺, 109, 95
4-Methoxybenzyl bromide200/202 (Br isotopes)121 (M-Br)⁺, 91, 77
2-Fluorobenzyl bromide188/190 (Br isotopes)109 (M-Br)⁺, 83

Experimental Protocols

The following are general protocols for the spectroscopic analysis of benzyl bromide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard proton pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled carbon pulse program. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For EI, direct infusion or injection via a gas chromatograph (GC) can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analyze the fragmentation pattern to identify key structural fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a benzyl bromide derivative.

Spectroscopic_Analysis_Workflow Sample Benzyl Bromide Derivative NMR_Prep Sample Preparation (Dissolution in CDCl₃) Sample->NMR_Prep IR_Prep Sample Preparation (Thin Film/KBr Pellet) Sample->IR_Prep MS_Prep Sample Preparation (Dilution) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Data Analysis (Chemical Shift, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Data Analysis (Functional Groups) IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Structure Structural Elucidation and Comparison NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of benzyl bromide derivatives.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its common alternatives. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these important synthetic reagents.

A Comparative Guide to Purity Validation of Synthesized 2-Fluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the path to novel therapeutics. This guide provides an objective comparison of the primary analytical methods for validating the purity of 2-Fluoro-6-methoxybenzyl bromide, a key building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and accuracy, and the available instrumentation. For this compound, HPLC, GC-MS, and qNMR each offer distinct advantages and are commonly employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. When coupled with a UV detector, it is a robust method for quantifying the purity of aromatic compounds like this compound. For benzyl halides, which can be reactive, careful method development is crucial. Derivatization can sometimes be employed to enhance detection and stability.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Given that suppliers of this compound often specify its purity by GC, this method is highly relevant.[4] The mass spectrometer provides definitive identification of the main component and any impurities, offering a high degree of specificity.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination.[6][7] It is a non-destructive technique that allows for the simultaneous identification and quantification of the analyte and its impurities without the need for a reference standard for each impurity.[8][9] The signal intensity in ¹H NMR is directly proportional to the number of protons, enabling accurate purity assessment against a certified internal standard.[3]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The data is compiled from established methods for similar aromatic and halogenated compounds.

Parameter HPLC-UV GC-MS qNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field.
Typical Purity Range 95-99.9%95-99.9%95-99.9%
Limit of Quantification (LOQ) for Impurities ~0.01-0.1%~0.001-0.05%~0.1%
Precision (%RSD) < 2%< 5%< 1%
Analysis Time 15-30 minutes20-40 minutes10-20 minutes
Sample Requirement ~1-5 mg~1 mg~5-10 mg
Key Advantages Wide applicability, robust for routine analysis.High sensitivity and specificity for volatile impurities.Absolute quantification without specific impurity standards, non-destructive.
Key Limitations Potential for co-elution, requires reference standards for impurities.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity than chromatographic methods, requires a high-field NMR.

Mandatory Visualization

Analytical Workflow Comparison cluster_sample Sample Preparation cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC_Injection Inject into HPLC System Dissolution->HPLC_Injection GC_Injection Inject into GC-MS System Dissolution->GC_Injection NMR_Prep Add Internal Standard Dissolution->NMR_Prep Separation_HPLC Chromatographic Separation HPLC_Injection->Separation_HPLC Detection_UV UV Detection Separation_HPLC->Detection_UV Data_Analysis_HPLC Peak Integration & Purity Calculation Detection_UV->Data_Analysis_HPLC Separation_GC Chromatographic Separation GC_Injection->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Data_Analysis_GCMS Peak Identification & Purity Calculation Detection_MS->Data_Analysis_GCMS NMR_Analysis Acquire ¹H NMR Spectrum NMR_Prep->NMR_Analysis Data_Analysis_NMR Signal Integration & Purity Calculation NMR_Analysis->Data_Analysis_NMR

Caption: Comparative workflow for purity validation by HPLC, GC-MS, and qNMR.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require minor optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of the purity of this compound and the quantification of non-volatile impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 60% A, increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 270 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow Start Start Sample_Prep Prepare Sample (1 mg/mL in Acetonitrile) Start->Sample_Prep Filter Filter through 0.45 µm Syringe Filter Sample_Prep->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separate on C18 Column with Acetonitrile/Water Gradient Inject->Separate Detect Detect at 220 nm and 270 nm Separate->Detect Analyze Calculate Purity (Area Percent) Detect->Analyze End End Analyze->End

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

4. Data Analysis:

  • Purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities can be identified by their mass spectra and comparison to spectral libraries.

GCMS_Workflow Start Start Sample_Prep Prepare Sample (1 mg/mL in Dichloromethane) Start->Sample_Prep Inject Inject 1 µL into GC-MS System Sample_Prep->Inject Separate Separate on DB-5ms Column with Temperature Program Inject->Separate Detect Detect by Electron Ionization Mass Spectrometry Separate->Detect Analyze Identify Peaks and Calculate Purity (Area Percent) Detect->Analyze End End Analyze->End

Caption: Experimental workflow for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity determination against a certified internal standard.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow Start Start Weigh Accurately Weigh Sample and Internal Standard Start->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum with Long Relaxation Delay Dissolve->Acquire Process Process Spectrum (Phase and Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate End End Calculate->End

Caption: Experimental workflow for qNMR analysis.

References

Performance of 2-Fluoro-6-methoxybenzyl Bromide in Diverse Reaction Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the diverse array of available reagents, 2-Fluoro-6-methoxybenzyl bromide presents a unique combination of electronic and steric properties. This guide provides a comparative analysis of its performance in key reaction types—nucleophilic substitution, Grignard reactions, and Suzuki coupling—against common alternatives. Due to a scarcity of direct comparative studies in published literature, this guide draws upon established principles of organic chemistry and available data for structurally similar compounds to project the reactivity of this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, frequently employed for the introduction of a benzyl protecting group or for the construction of more complex molecular architectures. The reactivity of benzyl bromides in these reactions is heavily influenced by the electronic nature of the aromatic ring substituents.

Theoretical Performance and Comparison:

The presence of a fluorine atom at the ortho position to the bromomethyl group in this compound is expected to exert a significant electron-withdrawing inductive effect (-I), while the methoxy group, also in an ortho position, will have a combination of an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). The interplay of these effects influences the electrophilicity of the benzylic carbon.

Compared to unsubstituted benzyl bromide, the fluorine substituent likely enhances the susceptibility of the benzylic carbon to nucleophilic attack. The methoxy group's mesomeric effect could partially counteract this, but its ortho position might also introduce steric hindrance, potentially slowing down SN2 reactions. In contrast, for SN1 type reactions, the methoxy group could help stabilize the resulting benzylic carbocation through resonance.

Table 1: Projected Comparison of Benzylating Agents in Nucleophilic Substitution

Benzylating AgentExpected Relative Reactivity (SN2)Expected Relative Reactivity (SN1)Key Considerations
This compound Moderate to HighModerate to HighPotential for enhanced reactivity due to fluorine's inductive effect. Steric hindrance from ortho substituents may play a role.
Benzyl bromideModerateModerateStandard benchmark for benzylation.
4-Methoxybenzyl bromideHighHighMethoxy group at the para position strongly activates the system towards both SN1 and SN2 reactions through its +M effect.
4-Nitrobenzyl bromideLowLowThe strongly electron-withdrawing nitro group deactivates the benzylic position towards nucleophilic attack.

Experimental Protocol: General Procedure for O-Benzylation of a Phenol

This protocol provides a general framework. Optimization of reaction time, temperature, and stoichiometry is recommended for specific substrates.

  • Materials:

    • Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous acetone or acetonitrile (solvent)

  • Procedure:

    • To a solution of the phenol in the chosen solvent, add potassium carbonate.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired O-benzylated product.

Grignard Reactions

The formation of a Grignard reagent from this compound would involve the reaction of the benzyl bromide with magnesium metal. The resulting organomagnesium compound would be a potent nucleophile and a strong base.

Theoretical Performance and Comparison:

The formation of Grignard reagents from benzyl bromides is a well-established process. The electronic effects of the fluoro and methoxy substituents on this compound are not expected to significantly hinder the formation of the Grignard reagent. However, the presence of the methoxy group could potentially lead to side reactions if the reaction conditions are not carefully controlled, as Grignard reagents can react with ethers, although this is generally slow.

Once formed, the 2-Fluoro-6-methoxybenzyl magnesium bromide would be expected to react readily with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Table 2: Projected Comparison of Benzyl Halides in Grignard Reagent Formation and Subsequent Reactions

Benzyl HalideEase of Grignard FormationReactivity of Grignard ReagentKey Considerations
This compound FavorableHighStandard anhydrous conditions are crucial. The methoxy group is generally stable under these conditions but should be considered with highly reactive electrophiles.
Benzyl bromideFavorableHighStandard and widely used.
4-Chlorobenzyl chlorideLess FavorableHighChlorides are generally less reactive than bromides for Grignard formation.

Experimental Protocol: General Procedure for the Formation and Reaction of a Benzyl Grignard Reagent

Extreme care must be taken to ensure all glassware and reagents are scrupulously dry.

  • Materials:

    • Magnesium turnings (1.2 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

    • This compound (1.0 eq)

    • Electrophile (e.g., an aldehyde or ketone) (1.0 eq)

  • Procedure:

    • Grignard Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings and the iodine crystal.

      • Add a small amount of anhydrous ether.

      • Dissolve the this compound in anhydrous ether and add a small portion to the magnesium.

      • If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

      • Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Electrophile:

      • Cool the Grignard solution in an ice bath.

      • Dissolve the electrophile in anhydrous ether and add it dropwise to the Grignard reagent.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the product by column chromatography or distillation.

Suzuki Coupling Reactions

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Benzyl bromides can participate in these reactions as the electrophilic partner, coupling with a variety of organoboron compounds.

Theoretical Performance and Comparison:

The success of a Suzuki coupling reaction involving a benzyl bromide is dependent on the efficiency of the oxidative addition step to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can facilitate this step. Therefore, the fluorine atom in this compound is expected to have a positive influence on its reactivity in Suzuki couplings. The methoxy group's electronic contribution is more complex, but its presence is generally well-tolerated in such reactions.

Table 3: Projected Comparison of Benzyl Halides in Suzuki Coupling Reactions

Benzyl HalideExpected Reactivity in Suzuki CouplingKey Considerations
This compound HighThe electron-withdrawing fluorine should promote oxidative addition. A variety of palladium catalysts and ligands can be screened for optimal performance.
Benzyl bromideModerate to HighA common substrate for Suzuki coupling.
4-Methylbenzyl bromideModerateThe electron-donating methyl group might slightly decrease the rate of oxidative addition compared to unsubstituted benzyl bromide.
4-Chlorobenzyl chlorideLowAryl and benzyl chlorides are generally less reactive than the corresponding bromides and often require more specialized catalyst systems.

Experimental Protocol: General Procedure for Suzuki Coupling of a Benzyl Bromide with an Arylboronic Acid

This is a general procedure, and the choice of catalyst, ligand, base, and solvent can significantly affect the outcome.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water)

  • Procedure:

    • To a reaction flask, add the this compound, arylboronic acid, palladium catalyst, and base.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of these synthetic transformations, the following diagrams illustrate a generalized experimental workflow and a decision-making process for choosing a reaction type.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Reactants & Solvents Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Addition Controlled Addition of Reagents Setup->Addition Heating Heating & Stirring (if required) Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification End Isolated Product Purification->End

Caption: A generalized experimental workflow for organic synthesis.

Reaction_Decision Start Desired Transformation? Q1 Form C-O, C-N, or C-S bond? Start->Q1 Q2 Form C-C bond? Q1->Q2 No R1 Nucleophilic Substitution Q1->R1 Yes Q3 Couple with an organoboron compound? Q2->Q3 Yes R2 Grignard Reaction Q2->R2 With carbonyls, epoxides, etc. R3 Suzuki Coupling Q3->R3 Yes

Caption: A decision tree for selecting a reaction type.

While specific, quantitative data for the performance of this compound in direct comparison to other benzylating agents remains elusive in readily accessible literature, a qualitative assessment based on fundamental organic chemistry principles can be made. The presence of the ortho-fluoro and ortho-methoxy substituents creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom is expected to enhance its reactivity in nucleophilic substitution and Suzuki coupling reactions. The methoxy group, while potentially adding some steric bulk, can offer stabilization to cationic intermediates. For Grignard reagent formation, the compound is expected to behave similarly to other benzyl bromides, providing a valuable nucleophilic building block.

Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point and to conduct small-scale optimization experiments to determine the ideal conditions for their specific applications. The unique substitution pattern of this compound makes it a potentially valuable tool for the synthesis of novel compounds, and further investigation into its reactivity is warranted.

Mechanistic Insights into the Reactivity of 2-Fluoro-6-methoxybenzyl bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the mechanistic pathways for nucleophilic substitution reactions of 2-Fluoro-6-methoxybenzyl bromide. Due to a lack of direct comparative experimental studies in the current literature, this document outlines a theoretical framework based on established principles of physical organic chemistry and proposes a comprehensive experimental plan to elucidate its reactivity. The electronic and steric effects of the ortho-substituents are discussed in the context of their influence on SN1 and SN2 reaction mechanisms.

Introduction: The Enigmatic Reactivity of a Disubstituted Benzyl Bromide

This compound is a key intermediate in the synthesis of various compounds of medicinal interest. The presence of two ortho-substituents, a fluorine and a methoxy group, introduces a unique combination of electronic and steric effects that can profoundly influence the mechanism of nucleophilic substitution at the benzylic carbon. Understanding whether this substrate favors a unimolecular (SN1) or bimolecular (SN2) pathway is critical for optimizing reaction conditions and controlling product formation in synthetic applications.

This guide will explore the expected mechanistic behavior of this compound in comparison to unsubstituted benzyl bromide and monosubstituted analogues. While direct quantitative comparisons from published studies are not currently available, we present a theoretical analysis and a proposed experimental framework to investigate these reactions.

Theoretical Mechanistic Comparison

The competition between SN1 and SN2 pathways is primarily governed by the stability of the potential carbocation intermediate and the steric accessibility of the electrophilic carbon.

The SN1 Pathway: Carbocation Stability

The SN1 mechanism proceeds through a rate-determining ionization step to form a benzyl carbocation. The stability of this intermediate is paramount.

  • Methoxy Group (-OCH3): The ortho-methoxy group is a strong electron-donating group through resonance (+R effect), which would be expected to stabilize an adjacent carbocation. However, its electron-withdrawing inductive effect (-I) can be significant, especially from the ortho position.

  • Fluorine Atom (-F): The ortho-fluoro group is strongly electron-withdrawing inductively (-I effect) and weakly electron-donating through resonance (+R effect). The strong -I effect is expected to destabilize the benzyl carbocation, thereby disfavoring the SN1 pathway.

The net electronic effect of both substituents on carbocation stability is not immediately obvious and presents a compelling case for experimental investigation.

The SN2 Pathway: Steric Hindrance and Transition State

The SN2 mechanism involves a backside attack by the nucleophile, proceeding through a pentacoordinate transition state. This pathway is highly sensitive to steric hindrance around the electrophilic center.

  • Ortho-Substituents: The presence of two substituents in the ortho positions significantly increases steric bulk around the benzylic carbon, which would be expected to hinder the approach of a nucleophile. This steric hindrance would likely decrease the rate of an SN2 reaction compared to unsubstituted or monosubstituted benzyl bromides.

Predicted Reactivity

Based on the analysis of electronic and steric effects, this compound is likely to exhibit complex reactivity. The destabilizing inductive effect of the fluorine atom may suppress the SN1 pathway, while the significant steric hindrance from two ortho-substituents would impede the SN2 pathway. The dominant mechanism could be highly dependent on the reaction conditions, particularly the nucleophilicity of the attacking species and the ionizing ability of the solvent.

Below is a diagram illustrating the two competing mechanistic pathways.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 This compound B1 Benzylic Carbocation (Rate-determining step) A1->B1 Ionization C1 Product B1->C1 + Nucleophile (fast) A2 This compound + Nucleophile B2 Pentacoordinate Transition State A2->B2 Concerted attack C2 Product B2->C2

Figure 1. Competing SN1 and SN2 pathways for this compound.

Proposed Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanistic preferences of this compound, a series of kinetic and product analysis studies are proposed.

Materials
  • This compound

  • Benzyl bromide (as a baseline control)

  • 2-Fluorobenzyl bromide (control for fluorine effect)

  • 2-Methoxybenzyl bromide (control for methoxy effect)

  • Nucleophiles of varying strength (e.g., iodide, azide, acetate, ethanol)

  • Solvents of varying polarity and ionizing power (e.g., acetone, acetonitrile, ethanol, formic acid)

  • Internal standard for kinetic analysis (e.g., naphthalene)

Kinetic Studies

The rate of reaction with different nucleophiles and in different solvents should be determined to probe the mechanism.

Protocol for Kinetic Runs:

  • Prepare a solution of the benzyl bromide substrate (e.g., 0.01 M) and an internal standard in the chosen solvent.

  • Prepare a solution of the nucleophile (e.g., 0.1 M for pseudo-first-order conditions) in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by mixing the two solutions.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

  • Analyze the quenched aliquots by a suitable method (e.g., HPLC or GC) to determine the concentration of the remaining benzyl bromide.

  • Plot the natural logarithm of the benzyl bromide concentration versus time to determine the pseudo-first-order rate constant (k_obs). The second-order rate constant can be obtained by dividing k_obs by the concentration of the nucleophile.

The following table structure should be used to compile the kinetic data.

SubstrateNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
Benzyl bromideIodideAcetone25
2-Fluorobenzyl bromideIodideAcetone25
2-Methoxybenzyl bromideIodideAcetone25
This compoundIodideAcetone25
...............
Product Analysis

Determining the structure of the products formed under different conditions can provide mechanistic clues. For example, in solvolysis reactions (where the solvent is the nucleophile), the formation of rearranged products might suggest an SN1 mechanism.

Protocol for Product Analysis:

  • Run the reaction to completion under the desired conditions.

  • Isolate the products by extraction and column chromatography.

  • Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

The following diagram outlines the proposed experimental workflow.

G A Substrate Selection (Benzyl Bromides) B Reaction with Nucleophiles in Various Solvents A->B C Kinetic Analysis (HPLC/GC) B->C E Product Isolation (Extraction, Chromatography) B->E D Rate Constant Determination C->D G Mechanistic Interpretation D->G F Product Characterization (NMR, MS) E->F F->G

Figure 2. Proposed experimental workflow for mechanistic studies.

Conclusion

The unique substitution pattern of this compound makes it an intriguing substrate for mechanistic studies. While a definitive comparison with other benzyl bromides awaits experimental validation, a theoretical analysis suggests a complex interplay of electronic and steric effects. The proposed experimental protocols provide a clear roadmap for researchers to systematically investigate the reactivity of this important synthetic intermediate. The resulting data will be invaluable for the rational design of synthetic routes and the advancement of our understanding of nucleophilic substitution reactions.

Safety Operating Guide

Safe Disposal of 2-Fluoro-6-methoxybenzyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-Fluoro-6-methoxybenzyl bromide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Key Safety and Hazard Information

Proper disposal procedures are intrinsically linked to the inherent hazards of the substance. The following table summarizes the critical hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P363[2]
Serious Eye Damage/IrritationCauses serious eye damage.[1]P280, P305+P351+P338, P310[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]P261, P271, P304+P340, P312[1]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Materials:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Splash goggles and face shield

  • Chemical-resistant apron or lab coat

  • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent)[2]

  • Sealable, labeled waste container

  • Sodium bicarbonate or other suitable neutralizing agent for acidic byproducts

  • pH paper

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye and face protection, and protective clothing.[1]

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material to prevent it from spreading.[2]

  • Absorb the Material: Carefully cover and absorb the spilled material with sand, earth, or another non-combustible absorbent material.[1][2] Avoid raising dust.

  • Collect Waste: Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. If the material is known to hydrolyze to form acidic byproducts, a dilute solution of sodium bicarbonate can be used for neutralization. Check the pH to ensure neutralization.

  • Dispose of Contaminated Materials: All contaminated cleaning materials, including gloves and wipes, must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after handling is complete.[2]

Operational Plan: Proper Disposal of this compound

Disposal of this compound and its containers must be handled as hazardous waste. Do not discharge into drains or the environment.[4]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect waste this compound and any material contaminated with it in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3] The storage area should be a corrosives-safe area.[1]

  • Arrange for Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[1][4] This may involve controlled incineration with flue gas scrubbing or other approved methods.[4]

  • Empty Container Disposal:

    • Thoroughly empty the original container.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[5]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

    • After thorough rinsing and air-drying, the label should be defaced, and the container can then be disposed of according to institutional guidelines for non-hazardous waste or recycling.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment & Preparation cluster_bulk Bulk/Residue Disposal cluster_container Empty Container Disposal start Material Identified for Disposal: This compound assess_state Is it bulk material or an empty container? start->assess_state collect_waste Collect in a labeled, sealed, compatible waste container. assess_state->collect_waste Bulk Material rinse_container Triple rinse with a suitable solvent. assess_state->rinse_container Empty Container store_waste Store in a designated, secure, and ventilated area. collect_waste->store_waste professional_disposal Arrange for pickup by a licensed hazardous waste contractor. store_waste->professional_disposal collect_rinsate Collect all rinsate as hazardous waste. rinse_container->collect_rinsate collect_rinsate->store_waste Add to bulk waste deface_label Deface original container label. collect_rinsate->deface_label dispose_container Dispose of container per institutional guidelines. deface_label->dispose_container

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

The proper handling of 2-Fluoro-6-methoxybenzyl bromide is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, direct guidance on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the chemical's hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] It is crucial to use appropriate PPE to prevent any direct contact. The following table summarizes the required PPE for handling this substance.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and vapors that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (double-gloving is recommended), a chemical-resistant apron or coveralls, and closed-toe shoes.To prevent skin contact, which can result in severe burns.[1] Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood or if exposure limits are exceeded.[1]To protect against inhalation of harmful vapors or mists.[1]

Note: Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks. All operations should be conducted within a certified chemical fume hood to control vapor exposure.[1]

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Verify that the chemical fume hood is functioning correctly.

  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Handle this compound in the smallest quantities feasible for the experiment.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe in mist, vapors, or spray.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store the chemical under an inert atmosphere in a designated corrosives area that is dry, cool, and well-ventilated.[1]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • For minor spills within a chemical fume hood, absorb the spill with an inert material (e.g., sand, vermiculite).[2]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institution's environmental health and safety department immediately.

Decontamination and Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused Chemical Dispose of as hazardous waste in a clearly labeled, sealed container.[1] Follow all local, regional, and national hazardous waste regulations.[1]
Contaminated PPE Disposable gloves and other contaminated disposable items should be placed in a designated hazardous waste container. Non-disposable PPE must be decontaminated thoroughly before reuse.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[3]

Note: Never dispose of this compound down the drain.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Conduct Experiment in Fume Hood B->C D Minimize Quantities C->D E Segregate Hazardous Waste D->E F Dispose via Approved Channels E->F

Caption: Workflow for handling this compound.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.